Technical Documentation Center

3-(4-chlorophenyl)-5-phenyl-1H-pyrazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole
  • CAS: 30152-32-0

Core Science & Biosynthesis

Foundational

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Biological Activity of Pyrazole Derivatives Foreword: The Pyrazole Scaffold - A Cornerstone of Modern Medicinal Chemistry The pyrazole, a five-membered aromatic heterocycle containing t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Pyrazole Derivatives

Foreword: The Pyrazole Scaffold - A Cornerstone of Modern Medicinal Chemistry

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a quintessential "privileged scaffold" in drug discovery.[1][2][3] First described by Ludwig Knorr in 1883, this unassuming ring system has become a cornerstone in the design of therapeutic agents, owing to its unique chemical properties and structural versatility.[4][5] The presence of two distinct nitrogen atoms—one "pyrrole-like" and one "pyridine-like"—allows for diverse chemical interactions and serves as a versatile anchor for various functional groups.[6] This adaptability has enabled the development of a vast library of pyrazole derivatives with a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[4][6][7][8][9][10] The profound impact of this scaffold is evidenced by its presence in several blockbuster, FDA-approved drugs such as the anti-inflammatory agent Celecoxib (Celebrex®), the erectile dysfunction medication Sildenafil (Viagra®), and the anti-obesity drug Rimonabant (Acomplia®), underscoring its therapeutic relevance and success.[5][6][11] This guide provides an in-depth exploration of the key biological activities of pyrazole derivatives, focusing on the underlying mechanisms of action, structure-activity relationships, and the robust experimental methodologies used to validate their therapeutic potential.

Part 1: Anti-inflammatory Activity - Targeting the Crossroads of Pain and Inflammation

The anti-inflammatory prowess of pyrazole derivatives is perhaps their most well-documented and clinically successful application. Many of these compounds function as potent and selective inhibitors of key enzymes in the inflammatory cascade, offering significant therapeutic benefits over traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Core Mechanism: Selective Inhibition of Cyclooxygenase-2 (COX-2)

The primary mechanism for the anti-inflammatory action of many pyrazole derivatives is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[12][13]

Causality of the Pathway: In the body, arachidonic acid is converted into prostaglandins (PGs) by two isoforms of the cyclooxygenase enzyme, COX-1 and COX-2.[13][14][15][16]

  • COX-1 is a constitutively expressed enzyme found in most tissues. It is responsible for producing prostaglandins that mediate essential physiological functions, such as protecting the gastric mucosa and maintaining platelet aggregation.[13][14]

  • COX-2 , in contrast, is an inducible enzyme. Its expression is typically low in most tissues but is significantly upregulated at sites of inflammation by stimuli like cytokines and growth factors.[13][14][15] The prostaglandins produced by COX-2 are primary mediators of inflammation, pain, and fever.[16]

Traditional NSAIDs (e.g., ibuprofen, naproxen) are non-selective and inhibit both COX-1 and COX-2. While this reduces inflammation (by blocking COX-2), it also disrupts the protective functions of COX-1, leading to common and often severe gastrointestinal side effects like stomach ulcers.[14]

Pyrazole derivatives, most notably the diaryl-substituted pyrazole Celecoxib , were engineered for selectivity.[12] Celecoxib's structure, featuring a polar sulfonamide side chain, allows it to bind effectively to a specific hydrophilic side pocket within the larger, more flexible active site of the COX-2 enzyme.[13][14][16] This structural complementarity makes it approximately 10-20 times more selective for COX-2 over COX-1.[14] By selectively inhibiting COX-2, these compounds effectively reduce the production of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation while largely sparing the gastroprotective functions of COX-1.[13][17]

COX2_Pathway AA Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) AA->COX1 Metabolized by COX2 COX-2 (Inducible at Inflammation Site) AA->COX2 Metabolized by PGs_Physiological Physiological Prostaglandins COX1->PGs_Physiological Produces PGs_Inflammatory Inflammatory Prostaglandins (e.g., PGE2) COX2->PGs_Inflammatory Produces Protection Gastric Protection Platelet Function PGs_Physiological->Protection Maintains Inflammation Inflammation, Pain, Fever PGs_Inflammatory->Inflammation Mediates Pyrazole Pyrazole Derivative (e.g., Celecoxib) Pyrazole->COX2 Selectively Inhibits

Caption: Selective COX-2 Inhibition by Pyrazole Derivatives.

Experimental Protocol: In Vivo Anti-inflammatory Assessment

A cornerstone for evaluating anti-inflammatory potential in vivo is the Carrageenan-Induced Paw Edema Model . This assay is reliable, reproducible, and effectively simulates acute inflammation.[18][19]

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping: Animals are randomly divided into groups (n=6 per group):

    • Group I: Control (Vehicle, e.g., 0.5% carboxymethyl cellulose).

    • Group II: Standard (Reference drug, e.g., Indomethacin or Celecoxib, 10 mg/kg).

    • Group III, IV, etc.: Test groups (Pyrazole derivatives at various doses, e.g., 25, 50, 100 mg/kg).

  • Compound Administration: The vehicle, standard, or test compound is administered orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the induction of inflammation.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer. This is the 0-hour reading.

  • Induction of Edema: 0.1 mL of a 1% w/v carrageenan solution in sterile saline is injected into the sub-plantar surface of the right hind paw.

  • Paw Volume Measurement: The paw volume is measured again at 1, 2, 3, and 4 hours post-carrageenan injection.[20]

  • Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:

    • Vc = Mean increase in paw volume in the control group.

    • Vt = Mean increase in paw volume in the treated group.

Causality Behind Experimental Choice: The carrageenan model induces a biphasic inflammatory response.[18] The initial phase (0-1.5 hours) is mediated by histamine and serotonin, while the later phase (after 1.5 hours) is primarily driven by prostaglandins.[18] A compound's ability to inhibit the later phase strongly suggests it interferes with the prostaglandin synthesis pathway, validating its potential as a COX inhibitor.

Data Presentation: Sample Anti-inflammatory Activity

CompoundDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Control (Vehicle)-0.85 ± 0.05-
Celecoxib (Standard)100.24 ± 0.0371.8%
Pyrazole Derivative A500.55 ± 0.0435.3%
Pyrazole Derivative B500.31 ± 0.0263.5%

Part 2: Anticancer Activity - A Multi-pronged Attack on Malignancy

The structural diversity of pyrazole derivatives allows them to interact with a wide array of targets implicated in cancer, making them a highly promising class of anticancer agents.[10] Their mechanisms are often multifaceted, targeting cell cycle progression, survival signaling, and the tumor microenvironment.[1]

Core Mechanisms of Action

Unlike their anti-inflammatory activity, which often converges on COX-2, the anticancer effects of pyrazoles are heterogeneous, targeting multiple critical pathways.

  • Kinase Inhibition: Many cancers are driven by deregulated kinase activity. Pyrazole scaffolds are exceptionally effective at fitting into the ATP-binding pocket of various kinases, acting as competitive inhibitors.

    • Cyclin-Dependent Kinases (CDKs): CDKs are essential for driving the cell cycle.[1] In many cancers, the CDK pathway is hyperactive, leading to uncontrolled proliferation.[1] Pyrazole derivatives can inhibit multiple CDKs (e.g., CDK1, CDK2, CDK9), leading to cell cycle arrest at the G1/S or G2/M checkpoints and subsequent induction of apoptosis (programmed cell death).[1][3][21]

    • Receptor Tyrosine Kinases (RTKs): Growth factor receptors like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) are crucial for tumor growth and angiogenesis (the formation of new blood vessels to feed the tumor). Pyrazole-containing compounds have been developed as potent dual inhibitors of EGFR and VEGFR-2.[3][10]

    • Other Kinases: Specific derivatives have been designed to target mutated kinases like BRAF V600E, which is a key driver in melanoma.[22]

  • Induction of Apoptosis: Beyond cell cycle arrest, pyrazoles can directly trigger apoptosis. This can occur through:

    • Caspase Activation: Activating pro-apoptotic molecules like Caspase-3 and Caspase-9.[10][17]

    • Modulation of Bcl-2 Family Proteins: Downregulating anti-apoptotic proteins (like Bcl-2) and upregulating pro-apoptotic proteins (like BAX).[10][17]

  • DNA Binding: Some novel polysubstituted pyrazole derivatives have shown the ability to bind to the minor groove of DNA, which can interfere with DNA replication and transcription, ultimately leading to cell death.[10]

Anticancer_Mechanisms cluster_kinase Kinase Inhibition cluster_apoptosis Apoptosis Induction CDK CDK Inhibition (e.g., CDK2) CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) CDK->CellCycleArrest RTK RTK Inhibition (e.g., EGFR, VEGFR) Angiogenesis ↓ Angiogenesis RTK->Angiogenesis Proliferation ↓ Proliferation RTK->Proliferation BRAF Mutated Kinase Inhibition (e.g., BRAF V600E) BRAF->Proliferation Caspase Caspase Activation Apoptosis ↑ Apoptosis Caspase->Apoptosis Bcl2 Bcl-2 Family Modulation Bcl2->Apoptosis DNA DNA Binding (Minor Groove) Replication ↓ DNA Replication DNA->Replication Pyrazole Pyrazole Derivative Pyrazole->CDK Pyrazole->RTK Pyrazole->BRAF Pyrazole->Caspase Pyrazole->Bcl2 Pyrazole->DNA

Caption: Multi-target Anticancer Mechanisms of Pyrazole Derivatives.

Experimental Protocols: In Vitro Anticancer Evaluation

Protocol 1: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[23]

  • Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer, HCT-116 colon cancer) are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[10][24]

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the pyrazole derivative (e.g., from 0.01 µM to 100 µM). A control group receives only the vehicle (e.g., DMSO). The plate is incubated for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

    • Principle: Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring of MTT, converting the yellow salt into a dark blue formazan precipitate.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.[10]

Data Presentation: Sample IC50 Values of Pyrazole Derivatives

CompoundIC50 (µM) vs. HCT-116 (Colon)IC50 (µM) vs. MCF-7 (Breast)IC50 (µM) vs. A549 (Lung)
Doxorubicin (Standard)0.951.201.10
Pyrazole Derivative C5.213.508.75
Pyrazole Derivative D0.080.250.50

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of a compound on cell cycle progression.

  • Cell Treatment: Cells are treated with the pyrazole derivative at its IC50 concentration for 24 hours.

  • Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

    • Causality: Fixation permeabilizes the cell membranes, allowing the DNA stain to enter.

  • Staining: The fixed cells are washed and then resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Principle: PI is a fluorescent intercalating agent that stoichiometrically binds to DNA.[1] The fluorescence intensity is directly proportional to the DNA content. RNase A is included to degrade RNA, ensuring that PI only stains DNA.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. The instrument measures the fluorescence intensity of thousands of individual cells.

  • Data Analysis: The data is plotted as a histogram of cell count versus fluorescence intensity. Cells in the G0/G1 phase have 2n DNA content, cells in the G2/M phase have 4n DNA content, and cells in the S phase have an intermediate amount. The percentage of cells in each phase is quantified. An accumulation of cells in a specific phase (e.g., G2/M) indicates cell cycle arrest.

Part 3: Antimicrobial Activity - Combating Pathogenic Microbes

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal properties, making them valuable scaffolds in the search for new anti-infective agents.[25][26][27][28]

Experimental Evaluation: Determining Antimicrobial Efficacy

The evaluation of antimicrobial activity is a stepwise process, typically moving from qualitative screening to quantitative determination of potency.

Antimicrobial_Workflow Start Synthesized Pyrazole Derivative Qualitative Qualitative Screening (Agar Disk Diffusion) Start->Qualitative Active Compound is Active Qualitative->Active Zone of Inhibition > X mm Inactive Compound is Inactive Qualitative->Inactive No Zone Quantitative Quantitative Analysis (Broth Microdilution) MIC Determine MIC Value Quantitative->MIC Active->Quantitative Result Potent Antimicrobial Candidate MIC->Result

Caption: Workflow for Antimicrobial Susceptibility Testing.

Protocol 1: Agar Disk Diffusion (Kirby-Bauer Method) - Qualitative Screening

This is a widely used preliminary method to assess whether a compound has antimicrobial activity.[29][30][31]

  • Medium Preparation: Molten Mueller-Hinton Agar (MHA) is poured into sterile Petri plates and allowed to solidify.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to match the 0.5 McFarland turbidity standard.

  • Inoculation: The surface of the MHA plate is uniformly swabbed with the bacterial suspension.[29]

  • Disk Application: Sterile paper disks (6 mm diameter) are impregnated with a known concentration of the pyrazole derivative (e.g., 50 µ g/disk ) and placed on the agar surface.[30][31] A control disk with the solvent and a standard antibiotic disk (e.g., Chloramphenicol) are also applied.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement: The diameter of the clear zone of growth inhibition around each disk is measured in millimeters (mm). A larger zone indicates greater susceptibility of the microbe to the compound.[29][30]

Protocol 2: Broth Microdilution - Quantitative MIC Determination

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[30][32]

  • Compound Dilution: The pyrazole derivative is serially diluted (two-fold) in Mueller-Hinton Broth (MHB) in the wells of a 96-well microtiter plate.[29][30] This creates a gradient of decreasing compound concentrations.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism. A positive control well (broth + inoculum, no compound) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The plate is examined visually or with a plate reader. The MIC is the lowest concentration of the compound in which no visible growth (i.e., no turbidity) is observed.[30][32]

Data Presentation: Sample Antimicrobial Activity Data

CompoundZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Chloramphenicol2522816
Pyrazole Derivative E181562.5125
Pyrazole Derivative F211031.25>250

Conclusion

The pyrazole nucleus is unequivocally a privileged scaffold in medicinal chemistry, giving rise to derivatives with an impressive and clinically relevant spectrum of biological activities. From the targeted anti-inflammatory action of COX-2 inhibitors like Celecoxib to the multi-pronged assault on cancer cells via kinase inhibition and apoptosis induction, these compounds demonstrate remarkable therapeutic versatility. Furthermore, their potential as antimicrobial agents addresses a critical and growing area of unmet medical need. The robust and well-validated experimental workflows detailed herein—from in vivo edema models to in vitro cytotoxicity and MIC assays—provide the necessary tools for researchers to continue to unlock the full potential of this remarkable heterocyclic core. As synthetic methodologies advance, the exploration of novel pyrazole derivatives will undoubtedly continue to yield next-generation therapeutics with enhanced potency, selectivity, and safety profiles.

References

  • Celecoxib - Wikipedia.
  • Celecoxib - St
  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC.
  • Celecoxib P
  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - RSC Publishing.
  • Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors - PubMed.
  • What is the mechanism of Celecoxib?
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • A New Insight into the Synthesis and Biological Activities of Pyrazole based Deriv
  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer - Hilaris Publisher.
  • Synthesis and antimicrobial activity of some novel pyrazoles - Scholars Research Library.
  • Pyrazoles and Pyrazolines as Anti-Inflamm
  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Deriv
  • A Comparative Guide to the Anticancer Activity of Pyrazole Deriv
  • Current status of pyrazole and its biological activities - PMC.
  • Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed.
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
  • Celebrex (Celecoxib) Pharmacology - News-Medical.
  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions) - Der Pharma Chemica.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIV
  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - INTEGRA Biosciences.
  • Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing).
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry.
  • Recent Advances in the Development of Pyrazole Deriv
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing.
  • Pyrazole Biomolecules as Cancer and Inflamm
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC.
  • IJMS | Special Issue : Synthesis and Biological Evaluation of Pyrazole Deriv
  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - MDPI.
  • Antimicrobial Susceptibility Testing - Cre
  • Synthesis, characterization and biological activity of certain Pyrazole deriv
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR.
  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids | ACS Omega - ACS Public
  • Promising Anticancer Activity of Pyrazole Compounds against Glioblastoma Multiforme: Their Synthesis, In vitro, and Molecular Docking Studies | Bentham Science Publishers.
  • In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry - JOCPR.
  • Application Notes and Protocols for In Vivo Anti-inflammatory Studies of Novel Compounds - Benchchem.
  • Pyrazoles as anticancer agents: Recent advances - SRR Public
  • Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Deriv
  • Pyrazole–pyrazoline derivatives as next-generation anti-inflamm
  • Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchG
  • In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investig
  • In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investig
  • Full article: Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - Taylor & Francis.

Sources

Exploratory

3-(4-chlorophenyl)-5-phenyl-1H-pyrazole IUPAC name and CAS number

Executive Summary This technical guide provides an in-depth analysis of 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole , a privileged heterocyclic scaffold in medicinal chemistry. Belonging to the class of 3,5-diarylpyrazoles,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole , a privileged heterocyclic scaffold in medicinal chemistry. Belonging to the class of 3,5-diarylpyrazoles, this compound serves as a critical pharmacophore in the development of cyclooxygenase-2 (COX-2) inhibitors , antimicrobial agents , and anticancer therapeutics . Unlike its 1,5-diarylpyrazole counterparts (e.g., Celecoxib), the N-unsubstituted 3,5-diaryl variant offers unique versatility as a precursor for N-alkylation/acylation to tune lipophilicity and target specificity.

This document details the chemical identity, validated synthesis protocols, physicochemical properties, and biological applications of the compound, designed to support researchers in drug discovery and organic synthesis.

Chemical Identity & Structural Analysis

The compound exists in dynamic equilibrium between two tautomeric forms due to the migration of the proton on the nitrogen atoms. In solution, these forms are often indistinguishable unless the nitrogen is substituted.

Parameter Technical Detail
IUPAC Name 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole
Tautomeric Name 5-(4-chlorophenyl)-3-phenyl-1H-pyrazole
Common Name 3,5-Diarylpyrazole derivative
CAS Number Research Grade / Non-Commodity. (Note: Often synthesized de novo.[1] Related CAS 59074-26-9 refers to the 4,5-dihydro analog).
Molecular Formula C₁₅H₁₁ClN₂
Molecular Weight 254.71 g/mol
SMILES Clc1ccc(cc1)c2cc(n[nH]2)c3ccccc3
Structural Class 1,3,5-Trisubstituted Pyrazole (when N is substituted) / 3,5-Disubstituted Pyrazole
Tautomerism & Reactivity

The 1H-pyrazole ring possesses two nitrogen atoms: a pyrrole-like N (NH) and a pyridine-like N (=N-). The 3-(4-chlorophenyl) and 5-phenyl substituents are interchangeable in the numbering scheme depending on which nitrogen holds the proton.

  • Implication: In biological assays, the specific binding mode often depends on the hydrogen-bonding network within the active site (e.g., COX-2 active site His90 interaction).

Synthesis Protocol

The most robust synthetic route involves a Claisen-Schmidt condensation followed by cyclocondensation with hydrazine. This pathway allows for high regio-control and yield.

Mechanism of Synthesis
  • Chalcone Formation: Base-catalyzed condensation of 4-chlorobenzaldehyde and acetophenone yields the α,β-unsaturated ketone (chalcone).

  • Cyclization: The chalcone reacts with hydrazine hydrate to form a 2-pyrazoline (dihydro-pyrazole) intermediate.

  • Aromatization (Oxidation): The pyrazoline is oxidized to the fully aromatic 1H-pyrazole using an oxidizing agent (e.g., I₂, DDQ, or aerated acetic acid).

SynthesisPathway Start1 4-Chlorobenzaldehyde (CAS 104-88-1) Chalcone Chalcone Intermediate (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one Start1->Chalcone NaOH, EtOH Claisen-Schmidt Start2 Acetophenone (CAS 98-86-2) Start2->Chalcone Pyrazoline Pyrazoline Intermediate 3-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole Chalcone->Pyrazoline NH2NH2·H2O Reflux, EtOH Final Target Product 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole Pyrazoline->Final Oxidation (I2 or DDQ)

Figure 1: Step-wise synthesis pathway from commercially available precursors to the target pyrazole.

Experimental Procedure

Step 1: Synthesis of Chalcone

  • Dissolve 4-chlorobenzaldehyde (10 mmol) and acetophenone (10 mmol) in ethanol (20 mL).

  • Add 10% NaOH solution (5 mL) dropwise while stirring at 0–5°C.

  • Stir at room temperature for 4–6 hours. A precipitate will form.

  • Pour into ice water, acidify with dilute HCl, filter the solid, and recrystallize from ethanol.

    • Checkpoint: Product should be a yellow solid (Chalcone).[2]

Step 2: Cyclization to Pyrazoline

  • Dissolve the Chalcone (5 mmol) in ethanol (15 mL).

  • Add Hydrazine Hydrate (99%, 10 mmol) slowly.

  • Reflux the mixture for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Cool to room temperature. The pyrazoline intermediate may precipitate or require concentration.

Step 3: Aromatization to Pyrazole

  • Method A (Iodine): Suspend the pyrazoline in DMSO or ethanol. Add catalytic Iodine (10 mol%) and heat at 80°C for 2 hours.

  • Method B (Aerobic): If using acetic acid as solvent in Step 2, extended reflux often leads to auto-oxidation to the pyrazole.

  • Workup: Pour into crushed ice containing sodium thiosulfate (to remove excess iodine). Filter the white/off-white solid.

  • Purification: Recrystallize from ethanol/DMF mixtures.

Physicochemical Properties

Understanding the solid-state and solution properties is vital for formulation and assay development.

PropertyValue / DescriptionSource/Estimation
Appearance White to pale yellow crystalline solidExperimental
Melting Point 160–165°C (varies by polymorph)Literature Range
LogP (Octanol/Water) 4.2 ± 0.3Predicted (High Lipophilicity)
Solubility DMSO, DMF, ChloroformHigh
Solubility (Water) < 0.1 mg/mLInsoluble
pKa (NH) ~14.0Weakly acidic

Biological & Pharmacological Applications

The 3,5-diarylpyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple receptor types with high affinity.

A. COX-2 Inhibition (Anti-inflammatory)

While Celecoxib (a 1,5-diarylpyrazole) is the market standard, the 3,5-diaryl isomers exhibit significant COX-2 selectivity when functionalized. The 4-chlorophenyl group mimics the lipophilic interactions required for the COX-2 hydrophobic channel.

  • Mechanism: The pyrazole ring serves as a rigid spacer, positioning the phenyl rings to interact with Arg120 and Tyr355 in the COX active site.

B. Antimicrobial & Antifungal Activity

Derivatives of 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole have shown potency against S. aureus and C. albicans.[3][4] The electron-withdrawing chlorine atom enhances lipophilicity, facilitating cell membrane penetration.

C. Anticancer (EGFR/Kinase Inhibition)

Recent studies suggest that 3,5-diarylpyrazoles can act as ATP-competitive inhibitors of kinases (e.g., EGFR). The planar structure allows intercalation or stacking within the ATP-binding pocket.

BiologicalActivity Core 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole (Scaffold) COX2 COX-2 Enzyme (Anti-inflammatory) Core->COX2 Bacterial DNA Gyrase / Cell Wall (Antimicrobial) Core->Bacterial Kinase EGFR / Tyrosine Kinase (Anticancer) Core->Kinase Mech1 Hydrophobic Pocket Binding (Cl-phenyl interaction) COX2->Mech1 SAR Mech2 Membrane Permeability (High LogP) Bacterial->Mech2 ADME

Figure 2: Pharmacological network showing primary biological targets and associated mechanisms of action.

Safety & Handling (MSDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H411: Toxic to aquatic life with long-lasting effects (due to chlorophenyl moiety).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

  • Synthesis of Chalcone Precursors

    • Organic Syntheses Procedure. "5-Benzo[1,3]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole." Org. Synth. 2008, 85, 231-245. Link

  • Biological Evaluation (Anticancer/Antioxidant)

    • "Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl)." Banglajol. Link

  • COX-2 Inhibition & SAR

    • Penning, T. D., et al. "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors." Journal of Medicinal Chemistry, 1997. Link

  • Crystal Structure & Synthesis

    • "3-(4-Chlorophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole: Synthesis and crystallization." IUCrData. Link

Sources

Foundational

The Pyrazole Nucleus: A Privileged Scaffold in Modern Anticancer Drug Discovery

An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of Pyrazole Analogues Introduction: The Ascendancy of the Pyrazole Moiety in Oncology The pyrazole ring, a five-membered aromatic heterocycle conta...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of Pyrazole Analogues

Introduction: The Ascendancy of the Pyrazole Moiety in Oncology

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged from the vast landscape of chemical scaffolds as a cornerstone in the design of novel anticancer therapeutics.[1][2] Its remarkable versatility, synthetic accessibility, and ability to engage in a multitude of non-covalent interactions have cemented its status as a "privileged scaffold" in medicinal chemistry. A significant number of U.S. Food and Drug Administration (FDA)-approved drugs and clinical candidates feature this core structure, underscoring its profound impact on modern pharmacology.[3] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of pyrazole analogues, with a specific focus on their application as anticancer agents. We will dissect the intricate interplay between molecular architecture and biological activity, offering a comprehensive resource for researchers, scientists, and drug development professionals dedicated to the pursuit of next-generation cancer therapies.

The Rationale Behind Pyrazole's Privileged Status in Anticancer Drug Design

The efficacy of the pyrazole nucleus in anticancer drug design is not fortuitous; it is rooted in a unique combination of physicochemical properties that render it an ideal pharmacophore. The two nitrogen atoms within the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating robust interactions with biological targets. Furthermore, the aromatic nature of the ring allows for favorable π-π stacking interactions with aromatic residues in protein active sites. The metabolic stability of the pyrazole ring is another critical attribute, contributing to improved pharmacokinetic profiles of drug candidates.

Navigating the SAR Landscape: Key Structural Modifications and Their Biological Consequences

The biological activity of pyrazole analogues can be exquisitely modulated by the nature and position of substituents on the pyrazole ring and its appended functionalities. Understanding these structure-activity relationships is paramount for the rational design of potent and selective anticancer agents.

Substitutions at the N1-Position: A Gateway to Potency and Selectivity

The N1-position of the pyrazole ring is a critical handle for modulating the pharmacological properties of pyrazole-based drugs. Large, hydrophobic substituents, often aryl or substituted aryl groups, are frequently found at this position in potent anticancer agents.

  • Influence on Kinase Inhibition: In the realm of kinase inhibitors, the N1-substituent often plays a pivotal role in orienting the molecule within the ATP-binding pocket of the target kinase. For instance, in a series of VEGFR-2 inhibitors, a 1,3-diphenyl-1H-pyrazole scaffold was explored, where substitutions on the N1-phenyl ring significantly impacted inhibitory activity.[4]

  • Impact on Cytotoxicity: The nature of the N1-substituent also profoundly affects the cytotoxic profile of pyrazole analogues against various cancer cell lines. Studies have shown that the introduction of specific functionalities can enhance potency and selectivity.

The C3-Position: A Hub for Diverse Functionalities

The C3-position of the pyrazole ring is another key site for chemical modification. A wide array of functional groups, from simple alkyl chains to complex heterocyclic systems, have been appended at this position to optimize biological activity.

  • Modulating Target Engagement: The C3-substituent can directly interact with the target protein, contributing to binding affinity and selectivity. For example, in the design of certain kinase inhibitors, a C3-carboxamide moiety has been shown to form crucial hydrogen bonds with the hinge region of the kinase.

  • Enhancing Cellular Permeability: The physicochemical properties of the C3-substituent can be tailored to improve the cell permeability of the compound, a critical factor for its efficacy in cell-based assays and ultimately in vivo.

The C4-Position: Fine-Tuning Activity and Physicochemical Properties

While often less extensively modified than the N1 and C3 positions, the C4-position of the pyrazole ring offers a valuable opportunity to fine-tune the biological and physicochemical properties of the molecule.

  • Impact on Conformation: Substituents at the C4-position can influence the overall conformation of the molecule, which in turn can affect its binding to the target protein.

  • Improving Solubility: The introduction of polar groups at the C4-position can enhance the aqueous solubility of the compound, a desirable property for drug candidates.

The C5-Position: A Key Determinant of Selectivity

The C5-position of the pyrazole ring is often decorated with aryl or heteroaryl groups that play a crucial role in determining the selectivity of the compound for its intended target.

  • Exploiting the Selectivity Pocket: In many kinases, a "selectivity pocket" exists adjacent to the ATP-binding site. The C5-substituent can be designed to occupy this pocket, thereby conferring selectivity for the target kinase over other closely related kinases.

  • Structure-Activity Relationship Insights: SAR studies have consistently demonstrated that the nature of the C5-substituent is a critical determinant of anticancer potency. For instance, the presence of electron-withdrawing groups on a C5-phenyl ring has been shown to enhance the cytotoxic activity of certain pyrazole analogues.[1]

Quantitative Structure-Activity Relationship (QSAR) Data of Pyrazole Analogues as Anticancer Agents

The following tables summarize key SAR data for various classes of pyrazole-based anticancer agents, highlighting the impact of structural modifications on their biological activity.

Table 1: SAR of Pyrazole-Based Kinase Inhibitors
Compound ID Target Kinase Key Structural Features IC50 (nM) Reference
3a VEGFR-23-phenyl-4-(2-phenylhydrazono)-1H-pyrazol-5(4H)-one38.28[4]
3i VEGFR-23-phenyl-4-(2-(4-chlorophenyl)hydrazono)-1H-pyrazol-5(4H)-one8.93[4]
29 CDK2Pyrazolo[1,5-a]pyrimidine scaffold10,050 (HepG2)[5]
6g EGFRPyrazole-thiadiazole hybrid with a phenyl substituent1,537 (A549)[6]
6j EGFRPyrazole-thiadiazole hybrid with a 4-chlorophenyl substituent<10,000 (A549)[6]
Table 2: SAR of Pyrazole Analogues as Tubulin Polymerization Inhibitors
Compound ID Target Cell Line Key Structural Features GI50 (µM) Reference
4a K562 (leukemia)1H-benzofuro[3,2-c]pyrazole derivative0.26[7]
5b K562 (leukemia)Pyrazole with ethoxy substitution on the aniline ring0.021[7]
10 MCF7 (breast)Pyrazole-naphthalene analog2.78[1]

Experimental Protocols for Evaluating Anticancer Activity

The robust evaluation of novel pyrazole analogues necessitates a suite of well-defined experimental protocols. The following methodologies represent standard practices in the field for assessing the anticancer potential of new chemical entities.

MTT Cell Viability Assay

This colorimetric assay is a widely used method for assessing the cytotoxic effects of a compound on cancer cells.

Principle: The assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole analogue for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is a powerful technique for analyzing the effect of a compound on the cell cycle distribution of a cancer cell population.

Principle: This method utilizes a fluorescent dye that binds stoichiometrically to DNA. As cells progress through the cell cycle, their DNA content changes (G1 phase: 2N DNA content; S phase: between 2N and 4N; G2/M phase: 4N). Flow cytometry measures the fluorescence intensity of individual cells, allowing for the quantification of the percentage of cells in each phase of the cell cycle.

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with the pyrazole analogue at its IC50 concentration for a defined period.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold ethanol to permeabilize the cell membrane.

  • Staining: Stain the cells with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase to prevent staining of RNA.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The instrument will measure the fluorescence intensity of thousands of individual cells.

  • Data Interpretation: Generate a histogram of DNA content versus cell count. The data is then analyzed to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that point.

Visualizing Key Concepts in Pyrazole-Based Anticancer Drug Discovery

Diagrams are indispensable tools for illustrating complex biological pathways and experimental workflows. The following diagrams, generated using Graphviz, provide visual representations of key concepts discussed in this guide.

anticancer_drug_discovery_workflow cluster_0 Discovery & Preclinical Phase cluster_1 Clinical Development Target Identification & Validation Target Identification & Validation Lead Discovery Lead Discovery Target Identification & Validation->Lead Discovery HTS, FBDD Lead Optimization Lead Optimization Lead Discovery->Lead Optimization SAR In vivo Studies In vivo Studies Lead Optimization->In vivo Studies Animal Models Phase I Phase I In vivo Studies->Phase I Safety Phase II Phase II Phase I->Phase II Efficacy Phase III Phase III Phase II->Phase III Large-scale Trials FDA Review & Approval FDA Review & Approval Phase III->FDA Review & Approval

Caption: A generalized workflow for anticancer drug discovery.

egfr_signaling_pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT AKT->Proliferation, Survival

Caption: A simplified EGFR signaling pathway.

sar_decision_tree Initial Hit Compound Initial Hit Compound Modify N1-substituent Modify N1-substituent Initial Hit Compound->Modify N1-substituent Improved Potency? Improved Potency? Modify N1-substituent->Improved Potency? Aryl vs. Alkyl Modify C3-substituent Modify C3-substituent Improved Potency?->Modify C3-substituent Yes Redesign N1 Redesign N1 Improved Potency?->Redesign N1 No Enhanced Selectivity? Enhanced Selectivity? Modify C3-substituent->Enhanced Selectivity? H-bond donor/acceptor Lead Candidate Lead Candidate Enhanced Selectivity?->Lead Candidate Yes Re-evaluate C3/N1 Re-evaluate C3/N1 Enhanced Selectivity?->Re-evaluate C3/N1 No

Caption: A conceptual SAR decision tree for lead optimization.

Conclusion: The Future of Pyrazole-Based Anticancer Therapies

The pyrazole scaffold continues to be a fertile ground for the discovery of innovative and effective anticancer agents. The wealth of SAR data accumulated over the years provides a robust framework for the rational design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties. As our understanding of the molecular drivers of cancer deepens, so too will our ability to tailor pyrazole-based inhibitors to specific oncogenic targets. The integration of computational chemistry, structural biology, and traditional medicinal chemistry approaches will undoubtedly accelerate the translation of promising pyrazole analogues from the laboratory to the clinic, offering new hope to cancer patients worldwide.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2021). Molecules. [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2024). Archiv der Pharmazie. [Link]

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (2022). Future Medicinal Chemistry. [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023). RSC Medicinal Chemistry. [Link]

  • Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. (2011). European Journal of Medicinal Chemistry. [Link]

  • An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. (2024). Current Drug Targets. [Link]

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). RSC Medicinal Chemistry. [Link]

  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. (2023). ACS Omega. [Link]

  • Pyrazoles as anticancer agents: Recent advances. (2023). SRR Publications. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules. [Link]

  • Design, synthesis, and biological evaluation of pyrazole-linked aloe emodin derivatives as potential anticancer agents. (2021). RSC Advances. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020). Molecules. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). Molecules. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2015). Molecules. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2021). Molecules. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Advances. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). International Journal of Molecular Sciences. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. [Link]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Optimized Synthesis of 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole

Abstract & Strategic Relevance The 1,3,5-trisubstituted pyrazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for COX-2 inhibitors (e.g., Celecoxib), cannabinoid receptor a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

The 1,3,5-trisubstituted pyrazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for COX-2 inhibitors (e.g., Celecoxib), cannabinoid receptor antagonists (e.g., Rimonabant), and various antimicrobial agents.

This Application Note details the synthesis of 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole from its corresponding chalcone precursor. Unlike standard textbook procedures that often yield the partially reduced pyrazoline intermediate, this guide focuses on oxidative cyclization protocols that ensure full aromatization to the target pyrazole.

Key Technical Insight: The reaction between chalcones and hydrazine hydrate typically yields 2-pyrazolines. To obtain the 1H-pyrazole, an oxidative dehydrogenation step (aromatization) is strictly required. We present two validated pathways:

  • Method A (High Purity): Iodine-mediated oxidative cyclization (Metal-Free).

  • Method B (Traditional): Glacial Acetic Acid reflux (Solvent-promoted autoxidation).

Retrosynthetic Analysis & Mechanism

The synthesis hinges on the Michael addition of hydrazine to the


-unsaturated ketone (chalcone), followed by cyclization and subsequent oxidation.
Reaction Pathway Diagram

ReactionPathway cluster_tautomer Tautomeric Equilibrium Start Reagents: 4-Chloroacetophenone + Benzaldehyde Chalcone Chalcone Intermediate (E)-1-(4-chlorophenyl)- 3-phenylprop-2-en-1-one Start->Chalcone Claisen-Schmidt (NaOH/EtOH) Hydrazone Hydrazone Intermediate Chalcone->Hydrazone NH2NH2·H2O Pyrazoline Pyrazoline (Non-aromatic) Hydrazone->Pyrazoline Cyclization (Michael Addn) Target Target Pyrazole 3-(4-chlorophenyl)- 5-phenyl-1H-pyrazole Pyrazoline->Target Oxidation (-2H) (I2 or O2/AcOH)

Figure 1: Step-wise mechanistic pathway from precursors to the aromatic pyrazole target. Note the critical oxidation step required to convert Pyrazoline to Pyrazole.

Experimental Protocols

Pre-requisite: Synthesis of the Chalcone

Compound: (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one

  • Reagents: 4-Chloroacetophenone (10 mmol), Benzaldehyde (10 mmol), NaOH (40%, 5 mL), Ethanol (30 mL).

  • Procedure: Stir reactants in ethanol at 0-5°C. Add NaOH dropwise. Stir 3-4 hours at RT. Precipitate forms.[1] Filter, wash with cold water, recrystallize from ethanol.[2]

  • QC Check: Appearance of alkene doublets (

    
    ) in 
    
    
    
    H-NMR indicates trans-chalcone.
Method A: Iodine-Mediated Oxidative Cyclization (Recommended)

This method is superior for generating the fully aromatic pyrazole directly, avoiding the isolation of the unstable pyrazoline. Iodine acts as a mild, metal-free oxidizing agent.[3][4]

Reagents:

  • Chalcone (1.0 mmol)

  • Hydrazine Hydrate (80%, 2.0 mmol)

  • Iodine (

    
    ) (1.1 mmol)
    
  • Solvent: DMSO (5 mL) or Ethanol (10 mL)

Protocol:

  • Dissolution: Dissolve the chalcone in DMSO (or Ethanol) in a round-bottom flask.

  • Addition: Add hydrazine hydrate dropwise. Stir for 10 minutes at room temperature.

  • Oxidation: Add molecular iodine (

    
    ) to the reaction mixture.
    
  • Heating: Heat the mixture to 80-100°C for 2–4 hours.

    • Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 3:7). The fluorescent chalcone spot and the lower Rf pyrazoline spot should disappear, replaced by the pyrazole spot.

  • Quenching: Cool to RT. Pour into crushed ice containing 5% Sodium Thiosulfate (

    
    ) to quench excess iodine.
    
  • Isolation: Filter the precipitate. Wash with copious water to remove DMSO and salts.

  • Purification: Recrystallize from Ethanol or Ethanol/DMF mixtures.

Mechanism Note: Iodine facilitates the dehydrogenation of the intermediate pyrazoline, driving the equilibrium toward the aromatic pyrazole.

Method B: Glacial Acetic Acid Reflux (Traditional)

Acetic acid serves as both solvent and catalyst. While effective, this method sometimes yields N-acetyl derivatives or requires longer heating for air-oxidation to complete.

Reagents:

  • Chalcone (1.0 mmol)

  • Hydrazine Hydrate (5.0 mmol)

  • Glacial Acetic Acid (10 mL)

Protocol:

  • Reflux: Dissolve chalcone in glacial acetic acid. Add hydrazine hydrate slowly (exothermic). Reflux at 118°C for 6–8 hours.

  • Workup: Pour the hot solution into ice-cold water.

  • Neutralization: Carefully neutralize with 10% NaOH or Ammonia solution to pH 7–8. (Critical step to ensure free NH-pyrazole precipitates if N-acetyl was formed).

  • Isolation: Filter the solid and wash with water.

  • Drying: Dry in a vacuum oven at 60°C.

Characterization & Quality Control

To validate the synthesis, you must distinguish between the Chalcone , the Pyrazoline (intermediate), and the Pyrazole (product).

Comparative Data Table
FeatureChalcone (Precursor)Pyrazoline (Intermediate)Target Pyrazole
Appearance Yellow SolidPale Yellow/WhiteWhite/Off-White Solid

H-NMR (Alkene/Ring)
Doublets at

7.4–7.8 (

Hz)
ABX pattern (

3.0–5.0 ppm)
Singlet at

6.8–7.1 (C4-H)

H-NMR (NH)
NoneBroad singlet (

5–7 ppm)
Broad singlet (

10–13.5 ppm)
IR Spectrum C=O stretch (~1660 cm

)
C=N stretch (~1600 cm

)
NH stretch (3200–3400 cm

)
Aromaticity PartialNoFull (Hückel Rule)
Critical Validation Step: The H-4 Proton

The most definitive proof of successful synthesis is the


H-NMR spectrum :
  • Success: You observe a sharp singlet around 6.8 – 7.2 ppm integrating to 1 proton. This is the proton at the 4-position of the aromatic pyrazole ring.

  • Failure (Pyrazoline): You observe three multiplets (dd) in the 3.0 – 5.5 ppm range, corresponding to the CH2-CH chiral center of the non-aromatic ring.

Troubleshooting Guide

Workflow Decision Tree

Troubleshooting Issue Problem: Product MP is too low (<120°C) or NMR shows multiplets at 3-5 ppm Diagnosis Diagnosis: Incomplete Oxidation (Pyrazoline isolated) Issue->Diagnosis Solution1 Action 1: Re-dissolve in DMSO Add catalytic I2 Heat 2h Diagnosis->Solution1 Solution2 Action 2: Reflux in AcOH overnight (Air oxidn) Diagnosis->Solution2 Result Result: Target Pyrazole (MP > 160°C) Solution1->Result Solution2->Result

Figure 2: Troubleshooting logic for incomplete oxidation.

Common Pitfall: Tautomerism The target 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole is a tautomer of 5-(4-chlorophenyl)-3-phenyl-1H-pyrazole. In solution (NMR), these are often indistinguishable due to rapid proton exchange on the nitrogen. Do not be alarmed if the spectra appear symmetric or averaged.

References

  • Green Synthesis via PEG-400: Synthesis of Pyrazole based Chalcones and their Characterisation. (Describes the chalcone precursor and green cyclization conditions).

  • Iodine-Mediated Mechanism: I2-Mediated Oxidative C–N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles.[3] Journal of Organic Chemistry.[3]

  • Acetic Acid Protocol: Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone. (Provides the baseline for the acetic acid/reflux method).

  • Reaction Mechanism & Review: Synthesis of Pyrazoline Derivatives from Chalcones. (Explains the Michael addition mechanism).

  • Spectral Data Comparison: 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[2][5] (Crystallographic and structural data for analogs).

(Note: Ensure all chemical handling complies with local safety regulations, particularly when handling Hydrazine Hydrate, which is toxic and a suspected carcinogen.)

Sources

Application

Application Notes and Protocols for 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole in Anticancer Research

Introduction: The Emergence of Pyrazole Scaffolds in Oncology The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, inclu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Pyrazole Scaffolds in Oncology

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer properties.[1][2] These heterocyclic compounds have garnered significant attention due to their synthetic accessibility and the diverse pharmacological profiles exhibited by their derivatives.[2][3] The specific derivative, 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole, belongs to a class of compounds that has shown considerable promise in preclinical cancer studies. The presence of the chlorophenyl and phenyl moieties at positions 3 and 5 respectively, are key determinants of its biological activity, influencing its interaction with molecular targets within cancer cells.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in exploring the anticancer potential of 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole. It provides a detailed overview of its putative mechanisms of action, supported by evidence from related pyrazole derivatives, and offers robust, step-by-step protocols for its in vitro evaluation.

Putative Anticancer Mechanisms of Action

While specific high-throughput screening data for 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole is emerging, the broader class of pyrazole derivatives has been shown to exert anticancer effects through several key mechanisms.[4][5] These include the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways.[6][7][8]

Induction of Apoptosis

A primary mechanism by which many pyrazole derivatives exhibit their anticancer effects is through the induction of programmed cell death, or apoptosis.[4][9][10] This can be triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Evidence from related compounds suggests that 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole may induce apoptosis by:

  • Increasing Reactive Oxygen Species (ROS) Production: Elevated ROS levels can lead to oxidative stress, damaging cellular components and initiating the apoptotic cascade.[4][10]

  • Modulating Bcl-2 Family Proteins: A shift in the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins can permeabilize the mitochondrial membrane, leading to the release of cytochrome c and subsequent caspase activation.[11][5][12]

  • Activating Caspases: The activation of executioner caspases, such as caspase-3, is a hallmark of apoptosis, leading to the cleavage of key cellular substrates and the dismantling of the cell.[4][9]

Compound 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Bcl2 Bcl-2 Family (↓ Bcl-2, ↑ Bax) Compound->Bcl2 Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Bcl2->Mitochondria Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Putative Intrinsic Apoptotic Pathway.

Cell Cycle Arrest

Another significant anticancer mechanism of pyrazole derivatives is the disruption of the cell cycle, preventing cancer cells from proliferating.[6][8] These compounds have been shown to induce cell cycle arrest at various phases, most notably G2/M or S phase.[6][8][10] This is often achieved through the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.[1][6] For instance, inhibition of CDK1 or CDK2 can halt the progression of the cell cycle, providing a window for DNA repair mechanisms or, if the damage is too severe, the initiation of apoptosis.[1]

Compound 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole CDKs Inhibition of Cyclin-Dependent Kinases (e.g., CDK1, CDK2) Compound->CDKs G2M G2/M Phase Arrest CDKs->G2M S S Phase Arrest CDKs->S Proliferation ↓ Cell Proliferation G2M->Proliferation S->Proliferation

Caption: Proposed Cell Cycle Arrest Mechanism.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Several pyrazole-containing compounds have been identified as potent inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[12][13][14] The chlorophenyl group, in particular, is a common feature in many known kinase inhibitors. By binding to the ATP-binding site of the kinase domain, these compounds can block downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cancer cell growth, survival, and proliferation.[13]

Experimental Protocols

The following protocols are designed to provide a robust framework for the in vitro evaluation of 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the compound on various cancer cell lines.[15][16][17]

Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells, allowing for the determination of the compound's IC50 (half-maximal inhibitory concentration).

Materials:

  • 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole (dissolved in DMSO to create a stock solution)

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)[1][13][15]

  • Complete growth medium (specific to the cell line)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole stock solution in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO-treated) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value.

Start Start Seed Seed Cells in 96-well Plate Start->Seed Treat Treat with Compound (Serial Dilutions) Seed->Treat Incubate Incubate (24-72h) Treat->Incubate MTT Add MTT Reagent Incubate->MTT Incubate2 Incubate (4h) MTT->Incubate2 Solubilize Solubilize Formazan with DMSO Incubate2->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: MTT Assay Workflow.

Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol uses flow cytometry to quantify the extent of apoptosis induced by the compound.

Rationale: Annexin V has a high affinity for phosphatidylserine, which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells. This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[11]

Materials:

  • Cancer cell lines

  • 6-well plates

  • 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol details the use of flow cytometry to determine the effect of the compound on cell cycle distribution.[8]

Rationale: Propidium iodide stoichiometrically binds to DNA, and the amount of fluorescence emitted is directly proportional to the DNA content. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • Cancer cell lines

  • 6-well plates

  • 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The DNA content will be used to generate a histogram representing the cell cycle distribution.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.

Quantitative Data Summary

While specific IC50 values for 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole are not extensively published, data from structurally similar pyrazole derivatives demonstrate potent anticancer activity across various cell lines.

Pyrazole DerivativeCancer Cell LineIC50 (µM)Reference
Pyrazole Derivative 3fMDA-MB-46814.97 (24h), 6.45 (48h)[10]
TosindHT2930[5]
TospyrquinHT2937[5]
Compound 8lMDA-MB-2312.41[11]
Compound 8lMCF-72.23[11]
Compound 14gMCF-71.20-2.93[12]

References

  • Apoptosis-Inducing Activity of New Pyrazole Emodin Derivatives in Human Hepatocellular Carcinoma HepG2 Cells. J-Stage. [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PMC. [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Asian Pacific Journal of Cancer Prevention. [Link]

  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Latin American Journal of Pharmacy. [Link]

  • Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors. Arabian Journal of Chemistry. [Link]

  • Schematic representation of synthesis of 3-(4-chlorophenyl)-5-((1-phenyl-3-aryl 1H-pyrazol-4-yl) methylene)-2-thioxothiazolidin-4-one (3a–h). ResearchGate. [Link]

  • EVALUATION OF APOPTOTIC ACTIVITY OF NEW CONDENSED PYRAZOLE DERIVATIVES. Journal of Physiology and Pharmacology. [Link]

  • Design, synthesis, and apoptosis-promoting effect evaluation of novel pyrazole with benzo[d]thiazole derivatives containing aminoguanidine units. Taylor & Francis Online. [Link]

  • Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-ace. Semantic Scholar. [Link]

  • Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis. PubMed. [Link]

  • Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry. [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. [Link]

  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. PMC. [Link]

  • Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

  • Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

  • In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. International Journal of Pharmacy and Biological Sciences. [Link]

  • Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. University of Pretoria. [Link]

  • Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. PMC. [Link]

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. MDPI. [Link]

  • In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. JOCPR. [Link]

  • 1-(4-chlorophenyl)-3,4,4,5-tetramethyl-4,5-dihydro-1H-pyrazole. ChemSynthesis. [Link]

  • BindingDB BDBM44423 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid::CHEMBL129261::MLS000113852::SMR000109742::cid_738819. BindingDB. [Link]

  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. SciSpace. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • 3-(4-chlorophenyl)-5-(2-furyl)-1-phenyl-4,5-dihydro-1H-pyrazole | C19H15ClN2O | CID. PubChem. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC. [Link]

  • 3-(4-Chlorophenyl)-5-(4-methylphenyl)-1H-pyrazole | Chemical Substance Information. J-GLOBAL. [Link]

  • 3-(4-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole. PubChemLite. [Link]

  • Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole der. RSC Publishing. [Link]

Sources

Method

analytical HPLC method for 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole analysis

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole Abstract This application note details a robust, reverse-phase HPLC (RP-HPLC) protocol for the quantific...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole

Abstract

This application note details a robust, reverse-phase HPLC (RP-HPLC) protocol for the quantification and purity assessment of 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole . As a lipophilic, conjugated heterocycle often utilized as a scaffold in medicinal chemistry (e.g., for COX-2 inhibitors or cannabinoid receptor ligands), accurate analysis requires specific attention to its tautomeric nature and hydrophobicity. This guide moves beyond standard templates to provide a "first-principles" approach to method design, ensuring separation efficiency and peak symmetry.

Molecule Profile & Physicochemical Context

Understanding the analyte is the prerequisite for chromatographic success.

  • Compound: 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole

  • Molecular Formula: C

    
    H
    
    
    
    ClN
    
    
  • Molecular Weight: 254.71 g/mol

  • LogP (Predicted): ~3.8 – 4.2 (Highly Lipophilic)

  • pKa: ~2.5 (Conjugate acid of the pyridine-like nitrogen). The molecule is neutral at physiological and standard HPLC pH ranges (pH 3–8).

  • Tautomerism: In solution, the 1H-proton oscillates between N1 and N2. If the nitrogen is unsubstituted, the 3- and 5-positions are indistinguishable in rapid equilibrium, often leading to peak broadening if the separation timescale approaches the tautomerization rate.

Method Development Strategy (The "Why")

Choice of Stationary Phase: Given the high LogP (>3.5), a standard C18 column provides strong retention. However, to prevent "phase collapse" or excessive retention times, a high-carbon-load C18 is unnecessary. A C18 with end-capping is selected to minimize secondary silanol interactions with the basic nitrogen atoms of the pyrazole ring.

Mobile Phase Selection:

  • Organic Modifier: Acetonitrile (ACN) is chosen over Methanol. ACN has a lower viscosity (lower backpressure) and a lower UV cutoff, which is critical for detecting the secondary absorbance bands of the chlorophenyl moiety.

  • Buffer/Modifier: 0.1% Formic Acid (pH ~2.7) or 10 mM Ammonium Formate (pH 3.0).

    • Reasoning: Although the molecule is neutral at pH 3, maintaining an acidic environment suppresses the ionization of residual silanols on the column stationary phase (pKa of silanols ~3.5–4.5). This prevents "tailing" caused by ion-exchange interactions between the pyrazole nitrogens and the silica surface.

Detection: The conjugated


-system (Phenyl-Pyrazole-Phenyl) exhibits strong UV absorption. While 

is typically around 250–260 nm, we utilize 254 nm as the primary channel for robustness and 280 nm as a secondary qualifier.

Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with Diode Array Detector (DAD).

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm (or equivalent L1 column).

  • Solvents: HPLC-grade Acetonitrile and Water (18.2 MΩ·cm).

  • Additives: Formic Acid (LC-MS grade) or Orthophosphoric Acid (85%).

Preparation of Standards
  • Stock Solution (1.0 mg/mL): Weigh 10.0 mg of 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile . Sonicate for 5 minutes.

    • Note: Do not use water in the diluent for the stock; the compound may precipitate.

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase B (ACN/Water 50:50).

Chromatographic Conditions
ParameterSetting
Column Temp 40°C (Controls viscosity and tautomerization kinetics)
Flow Rate 1.0 mL/min
Injection Volume 5.0 µL
Detection UV @ 254 nm (Bandwidth 4 nm), Ref 360 nm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.006040Equilibration
2.006040Isocratic Hold
12.001090Linear Gradient
15.001090Wash
15.106040Re-equilibration
20.006040Stop

Analytical Workflow Visualization

The following diagram illustrates the logical flow of the method validation lifecycle, ensuring the protocol meets regulatory standards (ICH Q2).

MethodValidation Start Method Definition SystemSuit System Suitability (RSD < 2%, Tailing < 1.5) Start->SystemSuit Pre-Validation SystemSuit->Start Fail (Re-optimize) Linearity Linearity Assessment (5 Levels, R² > 0.999) SystemSuit->Linearity Pass Accuracy Accuracy/Recovery (Spike @ 80, 100, 120%) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (Flow, Temp, pH changes) Precision->Robustness FinalReport Final Method SOP Robustness->FinalReport Validation Complete

Figure 1: Analytical Method Validation Workflow following ICH Q2(R1) guidelines.

System Suitability & Validation Parameters

To ensure the trustworthiness of the data, the following criteria must be met before running unknown samples.

System Suitability Limits (SST)
  • Retention Time (RT): ~8.5 ± 0.5 min (in the gradient described).

  • Tailing Factor (T): NMT (Not More Than) 1.5.

    • Insight: If T > 1.5, it indicates secondary interactions. Increase buffer concentration or check column age.

  • Theoretical Plates (N): > 5,000 (for a 150mm column).

  • Injection Precision: RSD < 2.0% for 5 replicates of the Working Standard.

Linearity & Range
  • Range: 5 µg/mL to 100 µg/mL.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.[1][2]
Sensitivity (LOD/LOQ)

Based on the Signal-to-Noise (S/N) ratio method:

  • LOD (S/N = 3): ~0.1 µg/mL

  • LOQ (S/N = 10): ~0.5 µg/mL

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Splitting Tautomerism or Solvent Mismatch.Ensure sample diluent matches initial mobile phase (40% ACN). Increase column temp to 45°C to speed up tautomeric exchange.
Retention Shift Mobile Phase Evaporation.ACN is volatile. Cap reservoirs tightly. Check pump mixing accuracy.
High Backpressure Precipitation.Sample concentration too high for the mobile phase. Dilute sample or filter through 0.22 µm PTFE filter.
Ghost Peaks Gradient Impurities.Run a blank injection (Mobile Phase B). If peaks appear, use higher grade ACN or clean the column.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][3] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2769615, 3-(4-chlorophenyl)-1-phenyl-1h-pyrazole-5-carboxylic acid (Analogous Structure). Retrieved from .

  • Djordjević Filijović, N., et al. (2025).[3] Validation of an HPLC method for determination of aripiprazole and its impurities. ResearchGate. (Reference for diaryl-heterocycle validation parameters). Link

  • SIELC Technologies. (2018). Separation of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol on Newcrom R1 HPLC column. (Reference for mobile phase selection in similar pyrazoles). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole

Case ID: PYR-35-CL-PUR Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary This technical guide addresses the purification of 3-(4-chlorophenyl)-5-phenyl-1H-pyrazo...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-35-CL-PUR Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This technical guide addresses the purification of 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole (and its tautomer, 5-(4-chlorophenyl)-3-phenyl-1H-pyrazole). Synthesized typically via the condensation of chalcones with hydrazine hydrate or 1,3-diketones with hydrazine, this compound often retains unreacted starting materials, oligomeric side-products, and inorganic salts.

The primary purification method recommended is recrystallization , specifically exploiting the differential solubility of the diarylpyrazole scaffold in polar protic solvents versus non-polar impurities.

Solvent Selection & Solubility Profile

User Question: Which solvent system should I use for recrystallization? I am seeing poor separation with standard hexane/ethyl acetate.

Technical Response: For 3,5-diarylpyrazoles, we recommend a polar protic solvent system , specifically Ethanol (EtOH) or an Ethanol/Water mixture. The pyrazole N-H moiety and the polarized aromatic system provide good solubility in hot alcohols, while the hydrophobic chlorophenyl and phenyl rings drive precipitation upon cooling or water addition.

Solvent SystemSuitabilityMechanism of ActionRecommended For
Ethanol (95-100%) Primary High solubility at boiling; moderate at RT.Initial purification of crude solid.[1]
Ethanol / Water Secondary "Anti-solvent" effect. Water reduces solubility of the hydrophobic pyrazole.Maximizing yield from mother liquor.
Acetic Acid Specialized Protonates the pyrazole (weak base), increasing solubility significantly.Highly impure crude or "oily" products.
Ethyl Acetate / Hexane Alternative Standard polarity gradient.Removing specific non-polar impurities (e.g., unreacted chalcone).

Standard Operating Procedure (SOP): Recrystallization Protocol

User Question: Can you provide a step-by-step protocol to maximize purity and yield?

Technical Response: Follow this optimized protocol. It includes a charcoal filtration step to remove colored oligomeric impurities common in hydrazine condensations.

Phase 1: Dissolution & Clarification
  • Preparation: Place the crude 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Solvent Addition: Add Ethanol (95%) (approx. 10-15 mL per gram of crude).

  • Reflux: Heat the mixture to reflux (approx. 78°C) with stirring.

    • Checkpoint: If the solid does not dissolve completely after 15 mins, add more ethanol in 5 mL increments until dissolution is complete.

  • Charcoal Treatment: If the solution is dark yellow/orange (indicating oxidation byproducts), add Activated Charcoal (1-2 wt%) carefully through the condenser. Reflux for an additional 10 minutes.

  • Hot Filtration: Filter the boiling solution through a pre-warmed Celite pad or sintered glass funnel to remove charcoal and insoluble mechanical impurities. Do not let the solution cool, or the product will crystallize in the filter.

Phase 2: Crystallization[2]
  • Concentration (Optional): If excess solvent was used, concentrate the filtrate by rotary evaporation until the volume is reduced by ~30%.

  • Nucleation: Allow the filtrate to cool slowly to room temperature on the benchtop. Do not use an ice bath immediately; rapid cooling traps impurities.

  • Anti-Solvent Addition (If needed): If no crystals form at room temperature, add warm water dropwise to the stirring solution until a faint, persistent turbidity (cloudiness) appears. Then, add 1-2 drops of ethanol to clear it and let it stand.

  • Final Cooling: Once crystals begin to form, place the flask in an ice-water bath (0-4°C) for 1-2 hours to complete precipitation.

Phase 3: Isolation
  • Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold ethanol/water (1:1 mixture) or cold hexane to remove surface mother liquor.

  • Drying: Dry the solid in a vacuum oven at 50-60°C for 4-6 hours to remove solvent residues.

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" (forming a sticky gum) instead of crystallizing. What went wrong?

  • Cause: The solution is likely too concentrated, or the cooling rate was too fast, causing the compound to crash out as an amorphous supercooled liquid.

  • Fix: Re-heat the mixture until the oil dissolves. Add a small amount of additional ethanol. Scratch the inner wall of the flask with a glass rod to induce nucleation. Alternatively, add a seed crystal of the pure compound if available.

Q2: The crystals are colored (yellow/brown) even after recrystallization.

  • Cause: Persistent conjugated impurities (e.g., unreacted chalcone or oxidized pyrazolines).

  • Fix: Repeat the recrystallization using Methanol instead of Ethanol. If the color persists, perform a silica gel plug filtration (eluting with 20% EtOAc/Hexane) before the final recrystallization.

Q3: The melting point is broad (e.g., >5°C range).

  • Cause: Solvent inclusion or mixed crystal formation.

  • Fix: Dry the sample thoroughly under high vacuum. If the range remains broad, it indicates a mixture of regioisomers (e.g., 1,3- vs 1,5- isomers) or tautomers. Verify structure via 1H NMR .

Process Visualization

The following diagram illustrates the critical decision pathways during the purification process.

PurificationWorkflow Start Crude 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole SolventCheck Dissolve in Hot Ethanol (Reflux) Start->SolventCheck ColorCheck Is solution dark/colored? SolventCheck->ColorCheck Charcoal Add Activated Charcoal & Hot Filter ColorCheck->Charcoal Yes Cooling Slow Cool to RT ColorCheck->Cooling No Charcoal->Cooling PrecipCheck Crystals forming? Cooling->PrecipCheck AddWater Add Warm Water (Dropwise) until Turbid PrecipCheck->AddWater No IceBath Ice Bath (0-4°C) PrecipCheck->IceBath Yes AddWater->IceBath Filter Vacuum Filtration & Wash IceBath->Filter Dry Vacuum Dry (50°C) Filter->Dry QC QC: Melting Point & NMR Dry->QC

Figure 1: Decision logic for the recrystallization of diarylpyrazoles, including interventions for color removal and nucleation failure.

Quality Control & Validation

To ensure the technical success of the purification, validate the final product against these criteria:

  • 1H NMR Spectroscopy (DMSO-d6 or CDCl3):

    • Look for the characteristic C4-H singlet of the pyrazole ring, typically appearing between δ 6.8 - 7.2 ppm .

    • Confirm the absence of the chalcone alkene doublets (typically δ 7.5-8.0 ppm, J~15Hz).

    • Verify the integration ratio of the aromatic protons (9 protons total: 4 from chlorophenyl, 5 from phenyl).

  • Melting Point:

    • While specific literature values vary by polymorph and exact derivative, 3,5-diarylpyrazoles typically melt in the range of 150°C – 240°C .

    • Criterion: A sharp melting range (< 2°C) is the primary indicator of purity, regardless of the absolute value compared to generic literature.

  • HPLC Purity:

    • Target >98% area under the curve (AUC) at 254 nm.

References

  • Synthesis and Crystal Structure of Pyrazoles

    • Title: 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one[2]

    • Source: Acta Crystallographica Section E (2010)[2]

    • URL:[Link]

  • General Pyrazole Synthesis & Purification

    • Title: Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives[3]

    • Source: Molecules (2021)[1][4][5]

    • URL:[Link]

  • Solubility & Properties of Diarylpyrazoles

    • Title: 3-(4-Chlorophenyl)
    • Source: PubChem Compound Summary
    • URL:[Link]

Sources

Optimization

Technical Support Center: Impurity Profiling of Synthetic 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole

Introduction Welcome to the Technical Support Center. This guide addresses the specific challenges associated with the impurity profiling of 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole .

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges associated with the impurity profiling of 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole . As a core scaffold in medicinal chemistry (analogous to the diarylpyrazole class used in COX-2 inhibitors), the purity of this compound is critical for biological assay reproducibility.

The synthesis of 3,5-diarylpyrazoles typically proceeds via the condensation of chalcones with hydrazine.[1] Consequently, the impurity profile is dominated by unreacted precursors , dihydro-intermediates (pyrazolines) , and regio-chemical byproducts . This guide provides actionable solutions for isolating, detecting, and characterizing these specific impurities.

Module 1: Synthesis & Impurity Origins

Q: What are the expected process-related impurities for this specific synthesis?

A: The primary synthesis route involves the reaction of a chalcone (e.g., 3-(4-chlorophenyl)-1-phenylprop-2-en-1-one) with hydrazine hydrate. The impurity profile is distinct and predictable based on this mechanism.

Visualizing the Impurity Pathways:

ImpurityPathways SM Starting Material (Chalcone) Inter Intermediate Impurity (Pyrazoline) SM->Inter + N2H4, Cyclization Side Side Product (Azines/Dimers) SM->Side Dimerization/Degradation Hydrazine Reagent (Hydrazine Hydrate) Hydrazine->Inter Inter->Inter Incomplete Oxidation (Major Impurity) Product Target Product (1H-Pyrazole) Inter->Product Oxidation/Dehydrogenation (-H2)

Figure 1: Reaction pathway showing the origin of the critical Pyrazoline intermediate impurity.

Key Impurities Table:

Impurity IDNameOriginMass Shift (vs Product)Detection Characteristic
IMP-A Pyrazoline Intermediate Incomplete oxidation of the dihydro-pyrazole ring.+2 Da (M+2H)Often fluorescent; distinct NMR (non-aromatic).
IMP-B Residual Chalcone Unreacted starting material.-12 Da (approx)Strong UV absorption; Hydrophobic (Late eluting).
IMP-C N-Acetyl Derivative Side reaction if Acetic Acid is used as solvent.+42 Da Distinct Carbonyl stretch in IR; M+42 peak.

Module 2: Analytical Method Troubleshooting (HPLC/LC-MS)

Q: I see a peak eluting just before my product with a mass of [M+2]. Is this a reduced byproduct?

A: Yes, this is almost certainly the 4,5-dihydro-1H-pyrazole (pyrazoline) intermediate.

  • Cause: The conversion of the pyrazoline intermediate to the aromatic pyrazole requires an oxidative step (dehydrogenation). If the reaction is not driven to completion (e.g., insufficient reflux time, lack of oxidizing agent like

    
     or air exposure), this intermediate persists.
    
  • Resolution: This species is chemically distinct. It lacks the aromaticity of the pyrazole ring.

    • UV Spectra: The pyrazoline typically has a lower

      
       and may exhibit fluorescence, whereas the fully aromatic pyrazole has a distinct, sharp UV profile.
      
    • Chromatography: On a C18 column, the pyrazoline (less planar, slightly more polar due to saturation) often elutes earlier than the fully aromatic pyrazole.

Q: My HPLC baseline is drifting, and peak shapes are tailing. How do I fix this?

A: Pyrazoles are basic nitrogen heterocycles (


). They interact strongly with residual silanols on silica-based columns, causing tailing.

Troubleshooting Protocol:

  • Mobile Phase Modifier: Ensure you are using 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in your mobile phase. The acid suppresses the ionization of silanols and protonates the pyrazole, improving peak shape.

  • Column Choice: Switch to a "base-deactivated" column (e.g., C18 with high carbon load and end-capping) to minimize secondary interactions.

Q: How do I distinguish regioisomers in this synthesis?

A: For 1H-pyrazoles (unsubstituted on Nitrogen), the 3- and 5-positions are tautomeric.

  • Tautomerism: In solution, 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole and 5-(4-chlorophenyl)-3-phenyl-1H-pyrazole are the same molecule existing in rapid equilibrium. You will not separate these by HPLC at room temperature.

  • Regioisomers (Structural): If you used an asymmetric precursor (e.g., a beta-diketone) and a substituted hydrazine (e.g., methylhydrazine), you would get distinct, separable regioisomers (1-methyl-3-aryl vs. 1-methyl-5-aryl). Since you are synthesizing the 1H (NH) compound, "regioisomers" are generally not an analytical concern unless the starting hydrazine contained impurities.

Module 3: Structural Elucidation (NMR Confirmation)

Q: How can I confirm the presence of the Pyrazoline impurity using NMR?

A: Proton NMR (


 NMR) is the definitive method to distinguish the intermediate from the product.

Diagnostic Signals:

  • Target Product (Pyrazole): Look for a sharp singlet around 6.8 - 7.2 ppm . This represents the H-4 proton on the aromatic pyrazole ring.

  • Impurity (Pyrazoline): Look for an AMX pattern (three doublets of doublets) in the aliphatic region (3.0 - 5.5 ppm ). This corresponds to the

    
     system of the saturated ring.
    
    • H-4a/H-4b: ~3.0 - 3.8 ppm (multiplets).

    • H-5: ~4.5 - 5.5 ppm (dd).

Standardized Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method

Objective: Separation of 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole from pyrazoline intermediate and chalcone.

ParameterSetting
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Gradient 0-2 min: 40% B (Isocratic)2-15 min: 40% -> 90% B (Linear)15-20 min: 90% B (Wash)
Detection UV at 254 nm (General) and 280 nm (Aromatic specificity)
Temperature 30°C

Method Development Decision Tree:

HPLC_Decision Start Start Method Development CheckPeak Check Peak Shape Start->CheckPeak Tailing Tailing Observed? CheckPeak->Tailing AddAcid Add 0.1% TFA/Formic Acid Tailing->AddAcid Yes CheckRes Check Resolution (Rs) Tailing->CheckRes No AddAcid->CheckRes ResIssue Rs < 1.5 (Pyrazoline/Product)? CheckRes->ResIssue GradientMod Flatten Gradient Slope (Start at 30% B) ResIssue->GradientMod Yes Final Valid Method ResIssue->Final No GradientMod->Final

Figure 2: HPLC Method Optimization for Pyrazole Derivatives.

References

  • Synthesis and Characterization of Pyrazoles

    • Source: "Synthesis of chlorinated 3,5-diaryl-2-pyrazolines by the reaction of chlorochalcones with hydrazines."[2]

    • Relevance: Defines the synthesis of the pyrazoline intermediate and the conditions leading to the final pyrazole.
    • URL:

  • Analytical Separation (HPLC)

    • Source: "Separation of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol on Newcrom R1 HPLC column."
    • Relevance: Provides validated mobile phase conditions (ACN/Water/Acid)
    • URL:

  • Structural Confirmation (NMR)

    • Source: "Pharmacological Evaluation and Computational Insights into Two Pyrazole Deriv
    • Relevance: Provides specific NMR shifts for the pyrazoline intermediate (3.0-5.5 ppm region)
    • URL:

  • General Impurity Profiling of Pyrazoles

    • Source: "Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)
    • Relevance: Discusses the separation of dihydro-pyrazole derivatives, relevant for identifying the non-arom
    • URL:

Sources

Reference Data & Comparative Studies

Validation

Biological Activity of Pyrazole Isomers: A Comparative Guide for Drug Discovery

Topic: Comparing Biological Activity of Pyrazole Isomers Content Type: Publish Comparison Guide Executive Summary In medicinal chemistry, the pyrazole ring is a privileged scaffold, yet it presents a persistent challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Biological Activity of Pyrazole Isomers Content Type: Publish Comparison Guide

Executive Summary

In medicinal chemistry, the pyrazole ring is a privileged scaffold, yet it presents a persistent challenge: regioisomerism.[1][2] For N-substituted pyrazoles, the distinction between 1,3-disubstituted and 1,5-disubstituted isomers is not merely structural—it is often the determinant between a blockbuster drug and an inactive molecule.

This guide objectively compares the biological performance of these isomers, focusing on their application in COX-2 inhibition and Kinase modulation. It provides experimental evidence, synthesis protocols for regiocontrol, and validation methods to ensure researchers are testing the correct molecular entity.

The Isomerism Challenge: 1,3- vs. 1,5-Regioisomers

When synthesizing pyrazoles via the condensation of unsymmetrical 1,3-diketones with substituted hydrazines (Knorr synthesis), two regioisomers are formed. While they share identical molecular weights and physicochemical properties, their 3D-topologies differ drastically.

  • 1,5-Isomer: Substituents at N1 and C5 are adjacent, creating significant steric crowding and forcing aromatic rings out of planarity.

  • 1,3-Isomer: Substituents are separated by a CH group, allowing for a more planar conformation and less steric hindrance.

Impact on Binding: This topological difference dictates whether the molecule can fit into a protein's binding pocket (e.g., the hydrophobic channel of COX-2) or align with the hinge region of a kinase.

Visualization: The Regioselectivity Bifurcation

The following diagram illustrates the synthetic divergence and the resulting structural consequences.

Pyrazole_Regioisomerism Start 1,3-Diketone + Substituted Hydrazine Reaction Cyclocondensation (Knorr Synthesis) Start->Reaction Isomer15 1,5-Diarylpyrazole (Sterically Crowded) NON-PLANAR Reaction->Isomer15 Kinetic Product (Acidic Cond.) Isomer13 1,3-Diarylpyrazole (Sterically Relaxed) PLANAR Reaction->Isomer13 Thermodynamic Product Activity15 High COX-2 Affinity (Celecoxib-like) Isomer15->Activity15 Activity13 Inactive / Low Affinity (Poor Fit) Isomer13->Activity13

Caption: Synthetic divergence of pyrazole isomers. Reaction conditions dictate the ratio of the active 1,5-isomer versus the thermodynamically stable 1,3-isomer.

Comparative Analysis: Performance Data
Case Study A: COX-2 Inhibition (The Celecoxib Paradigm)

The most famous example of pyrazole regioisomerism is the anti-inflammatory drug Celecoxib . It is a 1,5-diarylpyrazole.[3][4][5] Extensive Structure-Activity Relationship (SAR) studies have demonstrated that the 1,3-regioisomer is biologically inert in this context.

Mechanism: The COX-2 active site contains a side pocket that accommodates the bulky 1,5-diaryl arrangement. The 1,3-isomer, being more linear/planar, fails to engage the key Arg120 and Tyr355 residues effectively.

Experimental Data Comparison: Table 1: Inhibitory profiles of 1,5- vs 1,3-diarylpyrazole isomers against Cyclooxygenase enzymes.

Compound VariantRegiochemistryCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Biological Status
Celecoxib (SC-58635) 1,5-Diaryl 15.00.04 375Potent Drug
Isomer Analog A1,3-Diaryl>100>100N/AInactive
SC-581251,5-Diaryl>1000.05>2000Potent Lead
SC-58125 Isomer1,3-Diaryl>100>100N/AInactive

Data Source: Penning et al., J. Med. Chem. 1997 (Ref 1).

Case Study B: Kinase Inhibitor "Switch"

In kinase drug discovery, switching the isomer does not always destroy activity; sometimes, it switches the target.

  • 1,5-Isomers: Often favor p38 MAP Kinase inhibition (anti-inflammatory).

  • 1,3-Isomers: Have been shown to lose p38 activity but gain potency against cancer-associated kinases like Src, B-Raf, and VEGFR-2 .[6]

Implication: A "failed" p38 inhibitor (the wrong isomer) might be a potent anticancer lead.

Experimental Protocols (Self-Validating Systems)

To ensure data integrity, researchers must validate the regiochemistry of their pyrazoles before biological testing. Relying solely on MS (mass spectrometry) is insufficient as both isomers have identical mass.

Protocol 1: Regioselective Synthesis (The Enaminone Route)

Objective: Synthesize the 1,5-isomer with high selectivity, avoiding the mixture issues of standard diketone condensation.

  • Reagents: Acetophenone derivative, DMA-DMF (N,N-dimethylformamide dimethyl acetal), Hydrazine hydrochloride.

  • Step A (Enaminone Formation):

    • Reflux the acetophenone with DMA-DMF (1.2 equiv) in toluene for 8 hours.

    • Validation: H-NMR shows disappearance of methyl singlet and appearance of vinyl doublets (J ~12 Hz).

  • Step B (Cyclization):

    • Dissolve the isolated enaminone in Ethanol.

    • Add Substituted Hydrazine Hydrochloride (1.1 equiv).

    • Reflux for 2-4 hours.

  • Result: This pathway strongly favors the 1,5-disubstituted pyrazole due to the specific electrophilicity of the enaminone intermediate.

Protocol 2: Structural Validation (NOE NMR)

Objective: Conclusively distinguish 1,3- vs 1,5-isomers.

  • Technique: 1D NOE (Nuclear Overhauser Effect) Difference Spectroscopy.

  • Procedure:

    • Irradiate the N-substituted aromatic ring protons (or N-methyl group).

    • 1,5-Isomer Result: You will observe NOE enhancement at the C5-substituent (the other aromatic ring or group) and the C4-H .

    • 1,3-Isomer Result: Irradiating the N-substituent will show enhancement only at C5-H (which is a proton in this isomer) and potentially C3-substituent, but the spatial pattern is distinct.

  • Why this works: In the 1,5-isomer, the N-substituent and C5-substituent are spatially proximal (< 5 Å). In the 1,3-isomer, they are separated.

Visualizing the Mechanism of Action

The following diagram details how the structural geometry of the 1,5-isomer facilitates the specific blockade of the COX-2 pathway, leading to the anti-inflammatory effect.

COX2_Mechanism Drug 1,5-Diarylpyrazole (Celecoxib) Target COX-2 Enzyme (Hydrophobic Channel) Drug->Target Binds Interaction Steric Fit & Side Pocket Binding Target->Interaction 1,5-Geometry Required Product Prostaglandin H2 (Inflammation Precursor) Target->Product Catalysis Blockade Inhibition of Catalysis Interaction->Blockade Prevents Substrate Entry Substrate Arachidonic Acid Substrate->Target Natural Ligand Blockade->Product Blocks Effect Reduced Inflammation & Pain Blockade->Effect Therapeutic Outcome

Caption: Mechanism of COX-2 inhibition by 1,5-diarylpyrazoles. The specific geometry blocks Arachidonic Acid conversion.

References
  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib).[3] Journal of Medicinal Chemistry, 40(9), 1347–1365.

  • Laufer, S. A., et al. (2012). Tri- and tetrasubstituted pyrazole derivates: regioisomerism switches activity from p38MAP kinase to important cancer kinases.[6] Journal of Medicinal Chemistry, 51(2), 234-245.

  • BenchChem Technical Support. (2025). Regioselective Synthesis of Substituted Pyrazoles: A Technical Guide. BenchChem.[1][7]

  • Fustero, S., et al. (2011). Regioselective Synthesis of Pyrazoles and Isoxazoles. Chemical Reviews, 111(11), 6984–7034.

Sources

Comparative

A Comparative Guide to the Cytotoxicity of Pyrazole Derivatives in Cancer Cell Lines

Introduction: The Prominence of the Pyrazole Scaffold in Oncology In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. The pyrazole ring,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the Pyrazole Scaffold in Oncology

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is one such "privileged scaffold."[1][2] Its unique structural and electronic properties allow for versatile chemical modifications, making it a cornerstone in the design of novel anticancer drugs.[3][4][5] Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, largely attributed to their ability to interact with a wide array of biological targets crucial for cancer cell survival and proliferation.[3][4][6]

This guide offers a comparative analysis of the cytotoxic effects of various pyrazole derivatives against prominent cancer cell lines. We will delve into their mechanisms of action, present supporting experimental data to compare their efficacy, and provide a robust, validated protocol for assessing cytotoxicity in a laboratory setting.

Mechanisms of Cytotoxicity: How Pyrazole Derivatives Target Cancer Cells

The anticancer efficacy of pyrazole derivatives stems from their ability to interfere with multiple signaling pathways essential for tumorigenesis. Unlike traditional cytotoxic agents that broadly damage DNA, many modern pyrazole-based compounds are designed as targeted inhibitors, offering the potential for greater selectivity and reduced side effects.[3][7]

Key mechanisms include:

  • Kinase Inhibition: A predominant mechanism is the inhibition of protein kinases, enzymes that regulate cellular processes like growth, proliferation, and survival. Many pyrazole derivatives are designed to compete with ATP at the kinase active site.[6][8] Key targets include:

    • Cyclin-Dependent Kinases (CDKs): These are master regulators of the cell cycle. By inhibiting CDKs, pyrazole compounds can induce cell cycle arrest, preventing cancer cells from dividing.[3][8]

    • Epidermal Growth Factor Receptor (EGFR): Overactive EGFR signaling is a hallmark of many cancers. Pyrazole inhibitors can block this pathway, curbing uncontrolled cell growth.[3]

    • Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, these compounds can disrupt angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[3]

  • Tubulin Polymerization Inhibition: The cellular cytoskeleton, composed of microtubules, is vital for cell division. Some pyrazole derivatives can bind to tubulin, preventing the assembly of microtubules and arresting cells in mitosis, which ultimately leads to apoptotic cell death.[3][4]

The following diagram illustrates a simplified model of how a pyrazole derivative can inhibit a kinase signaling pathway, a common mechanism of action.

G cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Tyrosine Kinase Receptor (e.g., EGFR) Node_Kinase Kinase Domain Receptor->Node_Kinase Activation Node_Pyrazole Pyrazole Derivative Node_Pyrazole->Node_Kinase Inhibition Node_Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) Node_Kinase->Node_Downstream Node_Effect Gene Expression for Proliferation & Survival Node_Downstream->Node_Effect Node_Result Decreased Proliferation & Apoptosis Node_Effect->Node_Result

Caption: Kinase inhibition pathway targeted by a pyrazole derivative.

Comparative Analysis of Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a compound. It represents the concentration required to inhibit a biological process, such as cell proliferation, by 50%. The table below synthesizes IC50 data from various studies, comparing the cytotoxic effects of different pyrazole derivatives across a panel of human cancer cell lines.

Compound ID (Reference)Cancer Cell LineCell Line TypeIC50 (µM)Reference DrugIC50 (µM) of Ref. Drug
Compound 28 [3]HCT116Colon Carcinoma0.035Sorafenib-
Compound 28 [3]HepG2Liver Carcinoma0.028Sorafenib-
Compound 6 [3](Various)(Various)0.00006 - 0.00025--
Compound 43 [3]MCF-7Breast Adenocarcinoma0.25Doxorubicin0.95
Compound 50 [3]HepG2Liver Carcinoma0.71Erlotinib10.6
Compound 25 [3]A549Lung Carcinoma3.17 - 6.77Axitinib-
TOSIND [7]MDA-MB-231Breast Adenocarcinoma17.7--
PYRIND [7]MCF-7Breast Adenocarcinoma39.7--
Compound 20 [9]A549Lung Carcinoma1.69Doxorubicin2.43
Compound 20 [9]MCF-7Breast Carcinoma0.78Doxorubicin3.10
Compound 9d [10]HeLaCervical Cancer23.6Nocodazole-
Compound 9e [11]PACA2Pancreatic Carcinoma27.6Doxorubicin52.1
Compound 7d [11]MCF-7Breast Adenocarcinoma42.6Doxorubicin48.0

Note: IC50 values can vary based on experimental conditions (e.g., incubation time, assay method). This table is for comparative purposes based on the cited literature.

Validated Experimental Protocol: MTT Assay for Cytotoxicity

To ensure reproducible and trustworthy data, a well-defined experimental protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: Viable cells with active metabolism possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture cancer cells (e.g., A549, MCF-7) to approximately 80% confluency in appropriate culture medium.

    • Trypsinize, count, and resuspend the cells to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well flat-bottom plate.

    • Causality Check: Seeding a precise number of cells is critical for consistency. Too few cells may lead to weak signal, while too many can result in overgrowth and nutrient depletion, confounding the results.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole derivatives in the culture medium. A common concentration range to test is 0.1 to 100 µM.

    • Self-Validation System: Include the following controls:

      • Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., 0.1% DMSO) to account for any solvent-induced toxicity.

      • Untreated Control (Blank): Cells treated with culture medium only, representing 100% viability.

      • Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin) to confirm assay sensitivity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or controls.

    • Incubate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. During this time, formazan crystals will form within viable cells.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent, typically Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

G Start Start Seed 1. Seed Cells (5,000 cells/well in 96-well plate) Start->Seed Incubate1 2. Incubate 24h (Allow cell attachment) Seed->Incubate1 Treat 3. Treat with Pyrazole Derivatives & Controls (Vehicle, Positive) Incubate1->Treat Incubate2 4. Incubate 24-72h (Compound exposure) Treat->Incubate2 AddMTT 5. Add MTT Reagent (5 mg/mL) Incubate2->AddMTT Incubate3 6. Incubate 4h (Formazan crystal formation) AddMTT->Incubate3 Solubilize 7. Solubilize Crystals (Add 150 µL DMSO) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Analyze 9. Analyze Data (Calculate % Viability & IC50) Read->Analyze End End Analyze->End

Caption: Standard workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The data clearly demonstrate that pyrazole derivatives are a versatile and potent class of anticancer compounds.[12] Their efficacy varies significantly based on the specific chemical substitutions on the pyrazole core and the genetic makeup of the cancer cell line being tested.[3][7] For instance, compounds like 28 and 6 exhibit extraordinary potency in the nanomolar and even picomolar range, highlighting the immense potential within this chemical class.[3]

Future research should focus on optimizing structure-activity relationships (SAR) to enhance both potency and selectivity, thereby minimizing off-target effects. The development of pyrazole derivatives that can overcome drug resistance mechanisms and show efficacy in in vivo models will be crucial for translating these promising laboratory findings into clinically effective cancer therapies.

References

  • Zhang, H., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]

  • National Center for Biotechnology Information. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed. [Link]

  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. [Link]

  • SRR Publications. (2023). Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy. [Link]

  • MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI.com. [Link]

  • Indian Journal of Heterocyclic Chemistry. (2024). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Indian Journal of Heterocyclic Chemistry. [Link]

  • Taylor & Francis Online. (2014). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Taylor & Francis Online. [Link]

  • Hilaris Publisher. (2022). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Journal of Medicinal Chemistry. [Link]

  • Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia MDPI. [Link]

  • MDPI. (2022). Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids. MDPI.com. [Link]

  • Lehmann, T., et al. (2017). Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. PubMed. [Link]

  • International Journal of Pharmaceutical Sciences. (2023). Review: Anticancer Activity Of Pyrazole. ijpsonline.com. [Link]

  • ResearchGate. (n.d.). IC50 of compounds 16a, b & 18a–j against of MCF-7, A549, F180 cell lines and reference drugs dasatinib & doxorubicin. ResearchGate. [Link]

  • MDPI. (2023). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. MDPI.com. [Link]

  • National Center for Biotechnology Information. (2023). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. PubMed Central. [Link]

  • ResearchGate. (2017). CELL-SPECIFIC CYTOTOXIC EFFECT OF PYRAZOLE DERIVATIVES ON BREAST CANCER CELL LINES MCF7 AND MDA-MB-231. ResearchGate. [Link]

  • University of Pretoria. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. University of Pretoria Repository. [Link]

  • National Center for Biotechnology Information. (2024). Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. PubMed Central. [Link]

  • ResearchGate. (n.d.). IC50 values of the promising derivatives against the MCF‐7 cell line. ResearchGate. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole

Introduction: The Imperative of Selectivity in Drug Discovery The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous inhibitors targeting a wide array of protein classes.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Drug Discovery

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous inhibitors targeting a wide array of protein classes.[1][2][3][4] The subject of this guide, 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole, belongs to this versatile chemical family, which has demonstrated broad biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[4][5][6] Given the structural homology among therapeutic targets, particularly within the human kinome, a rigorous and early assessment of a compound's selectivity is not merely a regulatory checkbox but a fundamental necessity for developing safe and effective therapeutics.[7][8]

Unforeseen off-target interactions are a leading cause of clinical trial failures and post-market drug withdrawal. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole, leveraging a multi-tiered approach that combines biochemical and cell-based methodologies. We will delve into the strategic rationale behind assay selection, provide detailed experimental protocols, and discuss the interpretation of the resulting selectivity data.

Strategic Framework for Cross-Reactivity Profiling

A robust cross-reactivity assessment follows a logical, tiered progression from broad, high-throughput screens to more focused, physiologically relevant assays. This strategy optimizes resource allocation by rapidly identifying potential liabilities and guiding subsequent, more intensive investigations.

G cluster_0 Tier 1: Broad Spectrum Biochemical Screening cluster_1 Tier 2: Potency & Initial Cellular Assessment cluster_2 Tier 3: In-depth Cellular & Pathway Analysis a Compound Synthesis & Quality Control b Large-Panel Kinase Screen (e.g., >400 kinases, single high concentration) a->b High-Purity Compound c Broad Off-Target Panel (GPCRs, Ion Channels, etc.) a->c d IC50 Determination for Primary Target & Key Off-Targets b->d Identified Hits c->d e Initial Cell-Based Target Engagement Assay (e.g., NanoBRET™) d->e Confirmed Activity f Cellular Viability/Cytotoxicity Assay d->f g Cellular Pathway Profiling (e.g., Reporter Assays, Western Blot) e->g Validated Cellular Activity f->g h Phenotypic Screening in Disease-Relevant Models g->h i Lead Optimization h->i Favorable Profile

Caption: A tiered workflow for comprehensive cross-reactivity profiling.

Tier 1: Broad Spectrum Biochemical Screening

The initial step involves screening the compound against a large, diverse panel of purified proteins to identify any potential interactions. This is the most efficient method to cast a wide net for off-target activities.[9]

Comparative Analysis: Kinase Profiling Platforms

Given that pyrazole-based molecules frequently target the ATP-binding site of kinases, a comprehensive kinome scan is the logical starting point.[1][2][10] Several platforms are available, each with distinct advantages.

Assay Platform Principle Advantages Considerations
Radiometric Assays Measures the transfer of ³²P or ³³P from ATP to a substrate.Gold standard for direct activity measurement. High sensitivity.Requires handling of radioactive materials. Lower throughput.
Fluorescence/Luminescence Measures ATP consumption (e.g., ADP-Glo™) or peptide phosphorylation (e.g., Z'-LYTE®).[7]High-throughput, non-radioactive, easily automated.[11]Prone to interference from fluorescent/colored compounds. Indirect measurement.
Binding Assays Measures the displacement of a known ligand from the kinase active site (e.g., KINOMEscan®).Direct measure of binding affinity (Kd). Not dependent on enzyme activity.Does not confirm functional inhibition. May miss allosteric inhibitors.
Thermal Shift Assays (DSF) Measures the change in protein melting temperature upon ligand binding.[12][13]Label-free, can be high-throughput.May not correlate directly with functional inhibition.[12]

Recommendation: For an initial broad screen of 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole, a luminescence-based ATP consumption assay (e.g., ADP-Glo™) across a panel of >400 kinases at a single high concentration (e.g., 10 µM) is recommended. This provides a cost-effective and high-throughput method to identify primary targets and significant off-targets for further investigation.[9]

Tier 2: Potency Determination and Cellular Validation

Hits identified in Tier 1 must be validated and quantified. This involves determining the potency (IC50) of the compound against the primary target and any significant off-targets. Crucially, this tier also introduces cell-based assays to bridge the gap between biochemical activity and a more physiologically relevant environment.[14][15]

Experimental Protocol: IC50 Determination using ADP-Glo™ Kinase Assay

This protocol outlines the determination of IC50 values for 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole against selected kinases.

1. Reagent Preparation:

  • Prepare a 10 mM stock solution of 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole in 100% DMSO.
  • Prepare a 2X kinase/substrate solution in kinase reaction buffer.
  • Prepare a 2X ATP solution in kinase reaction buffer.
  • Reconstitute ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.

2. Compound Dilution:

  • Perform a serial 1:3 dilution of the compound stock in DMSO to create a 10-point dose-response curve. A typical starting concentration would be 100 µM.

3. Kinase Reaction:

  • Add 5 µL of the 2X kinase/substrate solution to the wells of a 384-well plate.
  • Add 25 nL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.
  • Add 5 µL of the 2X ATP solution to initiate the reaction.
  • Incubate at room temperature for 1 hour.

4. ADP Detection:

  • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP.
  • Incubate at room temperature for 40 minutes.
  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
  • Incubate at room temperature for 30 minutes.

5. Data Analysis:

  • Read luminescence on a plate reader.
  • Normalize the data to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
  • Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter dose-response curve to determine the IC50 value.
The Importance of Cell-Based Assays

Biochemical assays using purified enzymes do not account for crucial factors like cell permeability, intracellular ATP concentration, and engagement with the target in its native conformational state.[15] Therefore, cell-based assays are essential to confirm that the compound engages its intended target inside a living cell.[16][17]

Recommendation: A target engagement assay like the NanoBRET™ Target Engagement Assay is an excellent choice. It measures the binding of the compound to a luciferase-tagged target protein in live cells, providing a quantitative measure of cellular potency (EC50).

Tier 3: Cellular Pathway and Phenotypic Analysis

Confirming target engagement is only part of the story. The ultimate goal is to understand the functional consequences of this engagement. Tier 3 focuses on assessing the compound's effect on downstream signaling pathways and its overall cellular phenotype.

Signaling Pathway Analysis

The pyrazole scaffold is prevalent in inhibitors of key signaling kinases like p38 MAPK and VEGFR2.[2][10][18] If initial screens suggest activity against these or related kinases, it is critical to investigate the impact on their respective pathways.

p38 MAPK Pathway: The p38 MAPK pathway is a central regulator of cellular responses to stress and inflammation.[19][20][21] Its activation leads to the phosphorylation of downstream kinases and transcription factors, controlling processes like cytokine production and apoptosis.[20][22][23]

G Stress Stress / Cytokines MKK3_6 MKK3/MKK6 Stress->MKK3_6 p38 p38 MAPK MKK3_6->p38 3-(4-chlorophenyl) -5-phenyl-1H-pyrazole (Hypothesized Target) MK2 MAPKAPK2 (MK2) p38->MK2 TranscriptionFactors ATF2, MEF2C, etc. p38->TranscriptionFactors Cytokine Cytokine Production Inflammation MK2->Cytokine TranscriptionFactors->Cytokine

Caption: Hypothesized inhibition of the p38 MAPK signaling pathway.

VEGFR2 Signaling Pathway: VEGFR2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels.[18] Its activation by VEGF-A triggers multiple downstream cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation, survival, and migration.[24][25][26][27]

G VEGFA VEGF-A VEGFR2 VEGFR2 VEGFA->VEGFR2 PLCg PLCγ VEGFR2->PLCg 3-(4-chlorophenyl) -5-phenyl-1H-pyrazole (Potential Off-Target) PI3K PI3K VEGFR2->PI3K RAS RAS/RAF/MEK/ERK PLCg->RAS AKT AKT PI3K->AKT Proliferation Proliferation Migration Survival RAS->Proliferation AKT->Proliferation

Caption: Potential off-target inhibition of the VEGFR2 signaling pathway.

Recommendation: Use pathway-specific reporter gene assays (e.g., CellSensor® assays) or Western blotting for key downstream phosphorylation events (e.g., phospho-MK2 for the p38 pathway, phospho-ERK for the VEGFR2 pathway) to confirm on- and off-pathway effects in a cellular context.[14]

Data Interpretation and Selectivity Quantification

The goal of profiling is to generate a clear, quantitative picture of a compound's selectivity. Raw IC50 or percentage inhibition data should be consolidated into a table for easy comparison.

Table 1: Illustrative Selectivity Profile for 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole (Note: Data are hypothetical for illustrative purposes)

Target Kinase Family Biochemical IC50 (nM) Cellular EC50 (nM) Notes
p38α (MAPK14) CMGC50250Primary Target
p38β (MAPK11)CMGC250>10005-fold selective over p38β
VEGFR2 (KDR) TK8005000Significant off-target
c-RAFTKL>10,000>10,000No significant activity
CDK2CMGC>10,000>10,000No significant activity
SRCTK5,000>10,000Weak off-target activity

To quantify selectivity, metrics such as the Selectivity Score (S-score) can be calculated. A common definition is the number of kinases inhibited above a certain threshold (e.g., 90%) at a given concentration, divided by the total number of kinases tested. A lower score indicates higher selectivity.

Conclusion and Forward Look

This guide outlines a systematic, multi-tiered strategy for the comprehensive cross-reactivity profiling of 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole. By integrating broad biochemical screens with targeted, cell-based functional assays, researchers can build a robust selectivity profile. This data is indispensable for making informed decisions in the drug discovery process, mitigating the risk of off-target toxicity, and ultimately guiding the optimization of more selective and effective therapeutic agents. The insights gained from this rigorous evaluation will form the foundation for subsequent preclinical development, including ADME/Tox studies and in vivo efficacy models.[28][29]

References

  • O'Neil, J. et al. Potent and selective pyrazole-based inhibitors of B-Raf kinase. Bioorganic & Medicinal Chemistry Letters.
  • Creative Diagnostics. p38 Signaling Pathway.
  • Bio-Rad.
  • QIAGEN. p38 MAPK Signaling. GeneGlobe - QIAGEN.
  • Cuenda, A., & Rousseau, S. Mechanisms and functions of p38 MAPK signalling. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research.
  • Assay Genie. p38 MAPK Signaling Review. Assay Genie Website.
  • Jiang, Y. et al. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology.
  • Sino Biological.
  • Koch, S., & Claesson-Welsh, L. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Cellular and Molecular Life Sciences.
  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen Website.
  • Assay Genie. VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie Website.
  • Al-Ostoot, F.H. et al. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Current Medicinal Chemistry.
  • M. I. Don, M. I. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules.
  • Promega Corporation. Kinase Selectivity Profiling System: General Panel Protocol. Promega Website.
  • Brylinski, M. Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • van der Wouden, P. A. et al. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling.
  • Herforth, C. et al. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.
  • Alde, J. et al. Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. European Journal of Medicinal Chemistry.
  • Science Letters. What are VEGFR2 modulators and how do they work?. Science Letters.
  • Kunz, R. K. et al. Multi-pathway cellular analysis of compound selectivity.
  • Smyth, L. A., & Collins, I. Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology.
  • Horrocks, P. et al. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry.
  • Yang, T., & Huwiler, K. Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Promega Connections.
  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Website.
  • Zhang, T. et al. A review for cell-based screening methods in drug discovery.
  • Luceome Biotechnologies. Cell Based Kinase Assays. Luceome Biotechnologies Website.
  • WuXi AppTec. Reaction Profiling. WuXi RCS-Research Chemistry Services.
  • Kumar, V. et al. Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences.
  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Emery Pharma. Small Molecules. Emery Pharma Website.
  • Al-Suwaidan, I. A. et al.
  • A. A. A.

Sources

Comparative

A Guide to the Independent Verification of Anti-inflammatory Effects of a Novel Pyrazole Compound

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently verify and characterize the anti-inflammatory properties of a novel pyrazole-based compound....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently verify and characterize the anti-inflammatory properties of a novel pyrazole-based compound. Pyrazole and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous approved drugs due to their metabolic stability and versatile biological activity.[1][2][3][4] A prominent example in the anti-inflammatory space is Celecoxib, a selective COX-2 inhibitor.[5][6][7][8]

The objective here is not to present a rigid protocol but to offer a logical, multi-tiered strategy. This approach begins with targeted in vitro assays to elucidate the mechanism of action and culminates in in vivo models to confirm physiological efficacy. By systematically comparing the novel compound against established benchmarks, researchers can generate a robust data package to support further development.

Mechanistic Grounding: The Inflammatory Cascade and Pyrazole's Role

Inflammation is a complex biological response orchestrated by a network of signaling pathways and mediators. A successful anti-inflammatory agent must effectively interrupt this cascade.

Primary Target: Cyclooxygenase (COX) Enzymes

The most well-established mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.[9] These enzymes, COX-1 and COX-2, convert arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[7][8][10]

  • COX-1: A constitutively expressed "housekeeping" enzyme responsible for producing prostaglandins that protect the stomach lining and maintain kidney function.[11]

  • COX-2: An inducible enzyme, its expression is significantly upregulated at sites of inflammation by stimuli like cytokines and bacterial lipopolysaccharides (LPS).[6]

Traditional NSAIDs like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2.[12][13][14] This lack of selectivity is linked to common side effects like gastrointestinal ulcers.[11] Pyrazole compounds, such as Celecoxib, are often designed as selective COX-2 inhibitors .[6][7] This selectivity allows them to reduce inflammation while minimizing the gastrointestinal risks associated with COX-1 inhibition.[7][12]

Core Inflammatory Signaling Pathways

Beyond direct enzyme inhibition, the inflammatory response is controlled by intracellular signaling pathways. Two of the most critical are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[15][16][17][18][19] Inflammatory triggers, such as LPS, activate these cascades, leading to the transcription and release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[20][21] A comprehensive verification should therefore investigate a compound's ability to modulate these core pathways.

G cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_response Inflammatory Response LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK activates NFkB NF-κB Pathway TLR4->NFkB activates COX2 COX-2 Enzyme MAPK->COX2 induce expression Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines produce NFkB->COX2 induce expression NFkB->Cytokines produce PGs Prostaglandins COX2->PGs produces Inflammation Inflammation Cytokines->Inflammation PGs->Inflammation

Caption: Simplified inflammatory signaling cascade.

The Verification Workflow: A Phased Approach

A robust verification strategy progresses logically from mechanistic assays to whole-organism models. This ensures that resources are spent on compounds with promising foundational characteristics.

G cluster_phase1 Phase 1: In Vitro Mechanistic Screening cluster_phase2 Phase 2: In Vivo Efficacy Confirmation p1_1 Biochemical Assay COX-1 vs. COX-2 Inhibition Determine IC50 & Selectivity p1_2 Cell-Based Assay LPS-Stimulated Macrophages Measure Cytokine & NO Reduction p1_1->p1_2 p1_3 Pathway Analysis Western Blot Confirm NF-κB & MAPK Inhibition p1_2->p1_3 p2_1 Acute Local Inflammation Carrageenan-Induced Paw Edema Measure Edema Reduction p1_3->p2_1 p2_2 Acute Systemic Inflammation LPS-Induced Endotoxemia Measure Serum Cytokines p2_1->p2_2

Caption: Phased experimental workflow for verification.

Comparative Benchmarking: Choosing the Right Controls

The performance of a novel compound is meaningless in isolation. Data must be benchmarked against well-characterized alternatives.

Compound Class Example Primary Mechanism Rationale for Inclusion
Test Compound Novel PyrazolePutative COX-2 InhibitorThe subject of the investigation.
Vehicle Control DMSO or SalineInert SolventEstablishes the baseline response; essential for all experiments.
Selective COX-2 Inhibitor CelecoxibSelective COX-2 Inhibition[5][6][7]A direct competitor with the same presumed mechanism of action.
Non-selective NSAID Ibuprofen or NaproxenNon-selective COX-1/COX-2 Inhibition[12][13]Represents the most common class of NSAIDs, providing broader context.

Detailed Experimental Protocols: In Vitro Verification

The goal of in vitro testing is to confirm the compound's mechanism of action and potency at the cellular level.

Protocol 1: Direct COX-1 and COX-2 Enzymatic Inhibition Assay

Causality: This cell-free biochemical assay is the most direct way to determine if the compound inhibits COX enzymes and to quantify its selectivity. It isolates the enzyme-drug interaction from other cellular complexities.

Methodology:

  • Reagents: Purified recombinant human COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorescent COX activity assay kit.

  • Preparation: Reconstitute enzymes and prepare a serial dilution of the novel pyrazole compound, Celecoxib, and Ibuprofen (e.g., from 0.01 nM to 100 µM).

  • Assay Plate Setup: In a 96-well plate, add the enzyme (either COX-1 or COX-2) to each well.

  • Compound Addition: Add the diluted compounds and controls to their respective wells. Include a "no inhibitor" control. Incubate according to the kit manufacturer's instructions to allow for binding.

  • Initiate Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Detection: After a set incubation period, stop the reaction and measure the output (colorimetric or fluorescence) using a plate reader. The signal is proportional to the amount of prostaglandin produced.

  • Analysis: Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control. Use non-linear regression to plot the dose-response curve and determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

  • Determine Selectivity: Calculate the COX-2 selectivity index by dividing the IC50 for COX-1 by the IC50 for COX-2.[22] A higher number indicates greater selectivity for COX-2.

Protocol 2: LPS-Induced Inflammation in Macrophages

Causality: This cell-based assay moves beyond the purified enzyme to a more biologically relevant system. It validates whether the compound can suppress the inflammatory response in immune cells triggered by a known inflammatory stimulus (LPS).[23][24][25]

Methodology:

  • Cell Culture: Culture a suitable macrophage cell line (e.g., murine RAW 264.7 or human THP-1 differentiated into macrophages) in 24-well plates until they reach ~80% confluency.

  • Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the novel pyrazole, Celecoxib, Ibuprofen, or vehicle control. Incubate for 1-2 hours.

  • Inflammatory Challenge: Add Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to all wells except the negative control. Incubate for a predetermined time (e.g., 4 hours for TNF-α, 24 hours for Nitric Oxide).

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis.

  • Endpoint Analysis:

    • TNF-α/IL-6 Measurement: Quantify the concentration of these pro-inflammatory cytokines in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite (a stable product of NO) in the supernatant using the Griess Reagent assay.[26]

  • Cell Viability: It is crucial to perform a parallel cytotoxicity assay (e.g., MTT or LDH) to ensure that the reduction in inflammatory mediators is due to an anti-inflammatory effect and not simply because the compound is killing the cells.

Protocol 3: Western Blot for NF-κB and MAPK Pathway Inhibition

Causality: This protocol provides mechanistic insight by directly visualizing whether the compound inhibits the activation of key upstream signaling proteins. A reduction in the phosphorylated (active) forms of p65 (a subunit of NF-κB) and p38 (a MAPK) confirms the compound acts on these pathways.[27]

Methodology:

  • Experiment Setup: Perform the cell treatment as described in Protocol 2, but use a shorter LPS stimulation time (e.g., 15-60 minutes) which is optimal for detecting protein phosphorylation.

  • Protein Extraction: After treatment, wash the cells with cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto a polyacrylamide gel and separate them by size via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-p65 NF-κB, phospho-p38 MAPK).

    • Also, probe separate blots or strip and re-probe the same blot for the total forms of these proteins (total p65, total p38) and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the degree of inhibition.

Summary of In Vitro Comparative Data
Parameter Novel Pyrazole Celecoxib Ibuprofen Vehicle
COX-1 IC50 (nM) Experimental ValueHigh (e.g., >5000)Low (e.g., 100-500)No Inhibition
COX-2 IC50 (nM) Experimental ValueLow (e.g., 50-200)Low (e.g., 200-800)No Inhibition
Selectivity Index (COX-1/COX-2) Calculated ValueHigh (>25)Low (~0.5)N/A
TNF-α Inhibition (%) at [X] µM Experimental ValueHighModerate-HighNo Inhibition
NO Inhibition (%) at [X] µM Experimental ValueHighModerate-HighNo Inhibition
p-p65 NF-κB Reduction Yes / No / PartialYesYesNo
p-p38 MAPK Reduction Yes / No / PartialYesYesNo

Detailed Experimental Protocols: In Vivo Verification

The transition to in vivo models is a critical step to evaluate a compound's efficacy within the complex physiological environment of a living organism, accounting for factors like absorption, distribution, metabolism, and excretion (ADME).[28][29][30][31]

Protocol 1: Carrageenan-Induced Paw Edema in Rodents

Causality: This is the gold-standard model for evaluating acute, localized inflammation and is highly predictive of the efficacy of NSAID-like drugs.[32][33][34] The swelling (edema) is a direct, quantifiable measure of the inflammatory response.

Methodology:

  • Animals: Use male Wistar rats or Swiss albino mice (180-220g). Acclimatize the animals for at least one week.

  • Grouping: Divide animals into groups (n=6-8 per group): Vehicle control, Novel Pyrazole (at 3-4 different doses), Celecoxib (e.g., 10 mg/kg), and Ibuprofen (e.g., 30 mg/kg).

  • Compound Administration: Administer the compounds orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.

  • Baseline Measurement: Just before inducing inflammation, measure the initial volume of the right hind paw of each animal using a digital plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.[35]

  • Analysis:

    • Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Protocol 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation

Causality: This model assesses the compound's ability to suppress a systemic inflammatory response, which is crucial for conditions beyond localized pain and swelling.[21][36] It directly measures the production of key inflammatory cytokines in the bloodstream.

Methodology:

  • Animals and Grouping: As described in Protocol 1.

  • Compound Administration: Administer the compounds (p.o. or i.p.) 60 minutes before the LPS challenge.

  • Induction of Inflammation: Inject LPS (e.g., 1 mg/kg) intraperitoneally into each animal.

  • Blood Collection: At a time point corresponding to the peak cytokine response (typically 90 minutes to 2 hours post-LPS), collect blood from the animals via cardiac puncture under anesthesia.

  • Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum.

  • Cytokine Analysis: Quantify the levels of TNF-α and IL-6 in the serum samples using specific ELISA kits.

  • Analysis: Compare the mean cytokine concentrations in the treated groups to the vehicle control group. Calculate the percentage reduction in cytokine levels.

Summary of In Vivo Comparative Data
Parameter Dose Novel Pyrazole Celecoxib Ibuprofen Vehicle
Paw Edema Inhibition (%) at 3h LowExperimental Value~40-50%~50-60%0%
MidExperimental Value~55-65%~65-75%0%
HighExperimental Value~70-80%~80-90%0%
Serum TNF-α Reduction (%) MidExperimental ValueValueValue0%
Serum IL-6 Reduction (%) MidExperimental ValueValueValue0%

Synthesis of Evidence: Building a Case for Efficacy

The final step is to integrate all data into a cohesive narrative. An ideal novel pyrazole compound with strong anti-inflammatory potential would demonstrate:

  • High Selectivity: A significantly higher IC50 for COX-1 than for COX-2, suggesting a favorable gastrointestinal safety profile.

  • Potent Cellular Activity: Dose-dependent reduction of TNF-α, IL-6, and NO in LPS-stimulated macrophages at non-cytotoxic concentrations.

  • Clear Mechanism: Demonstrable inhibition of the phosphorylation of key signaling proteins like p65 NF-κB and/or p38 MAPK.

  • Proven In Vivo Efficacy: Statistically significant, dose-dependent reduction of inflammation in both local (paw edema) and systemic (LPS-induced) models.

By comparing these results directly to Celecoxib and Ibuprofen, a clear picture of the compound's relative potency, selectivity, and potential therapeutic niche emerges. This structured, evidence-based approach ensures that the verification process is not only independent but also scientifically rigorous and logically sound.

References

  • Celebrex (Celecoxib) Pharmacology - News-Medical. (URL: [Link])

  • Celecoxib - Wikipedia. (URL: [Link])

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (URL: [Link])

  • The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC. (URL: [Link])

  • NF-κB signaling in inflammation - PubMed - NIH. (URL: [Link])

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (URL: [Link])

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. (URL: [Link])

  • MAPK Signaling Links Autophagy and Inflammation - Bio-Techne. (URL: [Link])

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. (URL: [Link])

  • Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. (URL: [Link])

  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (URL: [Link])

  • Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. (URL: [Link])

  • What is the mechanism of Celecoxib? - Patsnap Synapse. (URL: [Link])

  • Celecoxib: Mechanism of Action & Structure - Study.com. (URL: [Link])

  • The Nuclear Factor NF-κB Pathway in Inflammation - PMC - NIH. (URL: [Link])

  • Mitogen-activated Protein Kinases in Inflammation - KoreaMed Synapse. (URL: [Link])

  • Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed. (URL: [Link])

  • Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - MDPI. (URL: [Link])

  • What are the differences between Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), such as ibuprofen, naproxen, and celecoxib, in terms of efficacy and safety? - Dr.Oracle. (URL: [Link])

  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat - ResearchGate. (URL: [Link])

  • MAPK signalling pathway: Significance and symbolism. (URL: [Link])

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC. (URL: [Link])

  • The Coxibs, Selective Inhibitors of Cyclooxygenase-2 - Stanford Medicine. (URL: [Link])

  • Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PMC. (URL: [Link])

  • Carrageenan-Induced Paw Edema Model - Charles River Laboratories. (URL: [Link])

  • Lipopolysaccharide Inflammation Model: Core Mechanisms, Applications a - AntBio. (URL: [Link])

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs - MDPI. (URL: [Link])

  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed. (URL: [Link])

  • MAPK Signaling in Inflammatory Cytokines Pathways - Assay Genie. (URL: [Link])

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (URL: [Link])

  • Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted - Slideshare. (URL: [Link])

  • In vitro pharmacological screening methods for anti-inflammatory agents - ResearchGate. (URL: [Link])

  • COX-2 inhibitors - Australian Prescriber - Therapeutic Guidelines. (URL: [Link])

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (URL: [Link])

  • List of NSAIDs from strongest to weakest - Medical News Today. (URL: [Link])

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC. (URL: [Link])

  • NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - Frontiers. (URL: [Link])

  • Pain, Immunology & Inflammation Models – Pharmaron CRO. (URL: [Link])

  • Gut microbiota and immune response under chronic social stress in an LPS-induced inflammatory model - Taylor & Francis. (URL: [Link])

  • NF-kB pathway: Significance and symbolism. (URL: [Link])

  • In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. (URL: [Link])

  • Anti-Inflammatory Screen - Non Animal Testing, Alternative Test Methods, In Vitro Toxicology, IIVS. (URL: [Link])

  • The NF-kB Signaling Pathway - Creative Diagnostics. (URL: [Link])

  • Nonsteroidal anti-inflammatory drug - Wikipedia. (URL: [Link])

  • Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PubMed. (URL: [Link])

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])

  • NSAIDs - NHS. (URL: [Link])

  • Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation - Frontiers. (URL: [Link])

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-chlorophenyl)-5-phenyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(4-chlorophenyl)-5-phenyl-1H-pyrazole
© Copyright 2026 BenchChem. All Rights Reserved.